(Rac)-BDA-366
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5'-methoxy-6'-(3-pyrrolidin-1-ylpropoxy)spiro[cyclobutane-1,3'-indole]-2'-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCDJTRMYWSXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527503-11-2 | |
| Record name | 1527503-11-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-366: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-366 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By targeting the G9a/GLP complex, A-366 provides a valuable tool to probe the roles of these enzymes in various biological processes, including gene regulation, cell differentiation, and disease pathogenesis, particularly in oncology. This technical guide provides a comprehensive overview of the in vitro mechanism of action of A-366, detailing its biochemical and cellular activities, and providing protocols for key experimental assays.
Core Mechanism of Action
A-366 acts as a peptide-competitive inhibitor of the G9a/GLP complex.[1] It binds to the substrate-binding pocket of the enzyme, preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone H3 substrate. This inhibition leads to a global reduction in H3K9me2 levels within cells, subsequently leading to the de-repression of G9a/GLP target genes. In specific cellular contexts, such as leukemia, this alteration in gene expression can induce cellular differentiation and inhibit proliferation.[1]
Quantitative In Vitro Activity
The potency and selectivity of A-366 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Type | Reference |
| G9a | 3.3 | Biochemical | [2] |
| GLP | 38 | Biochemical | [2] |
Table 1: Biochemical Potency of A-366
| Cell Line | EC50 (nM) | Assay Type | Endpoint | Reference |
| PC-3 (Prostate) | ~300 | In-Cell Western | H3K9me2 reduction | [2] |
| HT-1080 (Fibrosarcoma) | Not specified | AlphaLISA | H3K9me2 reduction | [3] |
Table 2: Cellular Activity of A-366
Signaling Pathway
The mechanism of action of A-366 can be visualized as a direct signaling pathway leading to changes in gene expression and cellular phenotype.
Caption: A-366 inhibits the G9a/GLP complex, leading to reduced H3K9me2 and altered gene expression.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Biochemical G9a Inhibition Assay (Radioactive Filter Binding)
This protocol is adapted from standard radiometric methyltransferase assays.[4]
Objective: To determine the IC50 of A-366 against purified G9a enzyme.
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated H3 (1-21) peptide substrate
-
S-[3H]-Adenosyl-L-methionine (SAM)
-
Unlabeled SAM
-
A-366 compound
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Streptavidin-coated filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of A-366 in DMSO, then dilute in Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted A-366 or DMSO (vehicle control).
-
Add 20 µL of a solution containing G9a enzyme and biotinylated H3 peptide in Assay Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of a solution containing a mix of S-[3H]-SAM and unlabeled SAM in Assay Buffer.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Transfer 80 µL of the reaction mixture to a streptavidin-coated filter plate.
-
Incubate for 15 minutes at room temperature to allow binding of the biotinylated peptide.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.1% Tween-20).
-
Dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each A-366 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for the G9a biochemical inhibition assay.
In-Cell Western Assay for H3K9me2
This protocol is based on the methodology described for assessing the cellular activity of A-366.[2][3]
Objective: To determine the EC50 of A-366 by measuring the reduction of H3K9me2 in a cellular context.
Materials:
-
Adherent cell line (e.g., PC-3)
-
96-well clear-bottom black plates
-
A-366 compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS
-
Primary Antibodies: Rabbit anti-H3K9me2 and Mouse anti-Total Histone H3
-
Secondary Antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of A-366 or DMSO (vehicle control) for 72 hours.
-
Remove the media and fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Block the cells with Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of primary antibodies (anti-H3K9me2 and anti-Total H3) diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a cocktail of fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system to detect the fluorescence signals for both H3K9me2 and Total H3.
-
Quantify the integrated intensity of the signals. Normalize the H3K9me2 signal to the Total H3 signal for each well.
-
Calculate the percent reduction in the normalized H3K9me2 signal for each A-366 concentration relative to the vehicle control and determine the EC50 value.
Caption: Workflow for the In-Cell Western assay to measure H3K9me2 levels.
Conclusion
A-366 is a well-characterized in vitro tool for studying the biological functions of the G9a/GLP histone methyltransferase complex. Its high potency and selectivity make it a valuable chemical probe for elucidating the role of H3K9 methylation in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of A-366 in their specific systems of interest. As our understanding of the epigenetic landscape continues to grow, the utility of selective inhibitors like A-366 in dissecting complex regulatory networks will undoubtedly expand.
References
- 1. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
- 4. In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. [bio-protocol.org]
A-366: A Potent and Selective G9a Histone Methyltransferase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G9a histone methyltransferase inhibitor, A-366. It details its mechanism of action, inhibitory activity, and effects on cellular processes and in vivo models. This document is intended to serve as a valuable resource for professionals in the fields of cancer research, epigenetics, and drug development.
Introduction
Histone methyltransferases (HMTs) are critical enzymes in epigenetic regulation, catalyzing the transfer of methyl groups to histone proteins. This modification plays a pivotal role in chromatin structure and gene expression. G9a (also known as EHMT2) and the closely related G9a-like protein (GLP or EHMT1) are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in the pathogenesis of various diseases, including cancer, making them attractive targets for therapeutic intervention.
A-366 is a potent and highly selective small molecule inhibitor of G9a and GLP. It acts as a peptide-competitive inhibitor, effectively reducing global levels of H3K9me2 and inducing anti-tumor effects in various cancer models, particularly in leukemia.
Quantitative Inhibitory Activity
A-366 demonstrates potent and selective inhibition of G9a and GLP, with significantly lower activity against other histone methyltransferases. The following tables summarize the key quantitative data on its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of A-366
| Target | IC50 (nM) | Assay Type | Reference |
| G9a | 3.3 | Cell-free enzymatic assay | [1][2][3] |
| GLP | 38 | Cell-free enzymatic assay | [1][3] |
| Spindlin1-H3K4me3 interaction | 182.6 | Not Specified | [3] |
A-366 exhibits over 1000-fold selectivity for G9a/GLP over a panel of 21 other methyltransferases[1][3].
Table 2: Cellular Activity of A-366
| Cell Line | Parameter | Value | Assay Type | Reference |
| PC-3 (Prostate Adenocarcinoma) | EC50 for H3K9me2 reduction | ~300 nM | In-Cell Western | [3] |
| MV4;11 (Acute Myeloid Leukemia) | Differentiation Induction | Dose-dependent | Not Specified | [3] |
| MV4;11 (Acute Myeloid Leukemia) | Proliferation Inhibition | Dose-dependent | Not Specified | [3] |
| MV4;11 (Acute Myeloid Leukemia) | Viability Reduction | Dose-dependent | Not Specified | [3] |
| HL-60 (Promyelocytic Leukemia) | Differentiation Induction | Dose-dependent | Not Specified | [3] |
| HL-60 (Promyelocytic Leukemia) | Proliferation Reduction | Dose-dependent | Not Specified | [3] |
Table 3: In Vivo Activity of A-366 in a Leukemia Xenograft Model
| Animal Model | Treatment | Outcome | Reference |
| SCID-beige mice with MV4;11 flank xenografts | 30 mg/kg/day via osmotic mini-pump for 14 days | 45% tumor growth inhibition | [3] |
| SCID-beige mice with MV4;11 flank xenografts | 30 mg/kg/day via osmotic mini-pump | Slow and steady decrease in total H3K9me2 levels in tumors | [4] |
Signaling Pathway and Mechanism of Action
A-366 functions as a peptide-competitive inhibitor of the histone methyltransferases G9a and GLP. By binding to the substrate-binding pocket, it prevents the methylation of histone H3 at lysine 9 (H3K9). This leads to a global reduction in H3K9me2, a mark associated with gene silencing. The subsequent reactivation of tumor suppressor genes and other differentiation-associated genes is believed to be a key mechanism behind the anti-leukemic effects of A-366.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of A-366.
G9a/GLP Biochemical Inhibition Assay (AlphaLISA)
This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the in vitro inhibitory activity of A-366 on G9a/GLP.
Materials:
-
G9a or GLP enzyme
-
A-366 inhibitor
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-H3K9me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
384-well white OptiPlate
Procedure:
-
Prepare serial dilutions of A-366 in assay buffer.
-
Add 2.5 µL of the A-366 dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of G9a or GLP enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of a solution containing biotinylated H3 peptide and SAM.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect methylation by adding 5 µL of AlphaLISA Acceptor beads conjugated with an anti-H3K9me2 antibody.
-
Incubate for 1 hour at room temperature.
-
Add 15 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
In-Cell Western Assay for H3K9me2 Levels
This protocol details the measurement of cellular H3K9me2 levels in response to A-366 treatment.
Materials:
-
Adherent cancer cell line (e.g., PC-3)
-
A-366 inhibitor
-
96-well clear bottom black plates
-
Formaldehyde solution
-
Triton X-100
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Phosphate-buffered saline (PBS)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of A-366 for the desired time (e.g., 72 hours).
-
Fix the cells by adding formaldehyde solution directly to the media for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a solution of Triton X-100 in PBS for 20 minutes.
-
Wash the cells with PBS.
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against H3K9me2 and total Histone H3 diluted in blocking buffer overnight at 4°C.
-
Wash the cells multiple times with PBS containing Tween-20.
-
Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells multiple times with PBS containing Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for H3K9me2 and normalize it to the total Histone H3 signal.
Leukemia Mouse Xenograft Study
This protocol outlines the in vivo evaluation of A-366 in a subcutaneous leukemia xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID-beige)
-
Leukemia cell line (e.g., MV4;11)
-
A-366 inhibitor
-
Vehicle solution
-
Osmotic mini-pumps
-
Calipers for tumor measurement
-
Matrigel (optional)
Procedure:
-
Harvest leukemia cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a mean size of approximately 200 mm³, randomize the mice into treatment and control groups.
-
Surgically implant osmotic mini-pumps filled with either A-366 solution (e.g., to deliver 30 mg/kg/day) or the vehicle control.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., after 14 days of treatment), euthanize the mice.
-
Excise the tumors and, if required, other tissues for pharmacodynamic analysis, such as western blotting for H3K9me2 levels.
-
Analyze the tumor growth data to determine the efficacy of A-366.
Conclusion
A-366 is a valuable research tool for investigating the biological roles of G9a and GLP. Its high potency and selectivity make it a suitable probe for dissecting the downstream consequences of G9a/GLP inhibition. The anti-leukemic properties of A-366 highlight the therapeutic potential of targeting these histone methyltransferases in oncology. This technical guide provides a foundation for researchers to design and execute experiments utilizing A-366, contributing to a deeper understanding of epigenetic regulation in health and disease.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A-366: A Technical Guide to a Selective G9a/GLP Histone Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of A-366, a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). A-366 serves as a critical chemical probe for elucidating the biological roles of these enzymes in epigenetic regulation and disease, particularly in oncology.
Core Chemical Properties and Structure
A-366 is a spiro-indole derivative optimized from a high-throughput screening hit. Its design incorporates a propyl-pyrrolidine moiety that effectively occupies the lysine-binding channel of the G9a enzyme.
| Property | Data | Reference |
| IUPAC Name | 5'-methoxy-6'-[3-(1-pyrrolidinyl)propoxy]-spiro[cyclobutane-1,3'-[3H]indol]-2'-amine | |
| Molecular Formula | C₁₉H₂₇N₃O₂ | [1] |
| Molecular Weight | 329.44 g/mol | [1] |
| CAS Number | 1527503-11-2 | |
| SMILES String | NC1=NC2=CC(OCCCN3CCCC3)=C(OC)C=C2C14CCC4 | |
| Physical Appearance | Solid | |
| Solubility | DMSO: ~10 mg/mL | [1] |
| Storage Temperature | -20°C |
Mechanism of Action and Biological Activity
A-366 is a peptide-competitive inhibitor, meaning it competes with the histone substrate for binding to the active site of G9a and GLP.[2] This inhibition is highly potent and selective. The primary downstream effect of G9a/GLP inhibition by A-366 is the global reduction of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression.[3]
| Parameter | Value | Target(s) | Assay Type | Reference |
| IC₅₀ (Inhibitory Concentration 50%) | 3.3 nM | G9a (EHMT2) | Enzymatic | [1] |
| IC₅₀ (Inhibitory Concentration 50%) | 38 nM | GLP (EHMT1) | Enzymatic | [1] |
| EC₅₀ (Effective Concentration 50%) | ~300 nM | Cellular H3K9me2 | In-Cell Western | [1][3] |
| Selectivity | >1000-fold | Over 21 other methyltransferases | Enzymatic | [1] |
| Other Activity | IC₅₀ = 182.6 nM | Spindlin1-H3K4me3 interaction | - | [1] |
A-366 has demonstrated significant biological effects in cancer cell lines, particularly in leukemia. Unlike other G9a/GLP inhibitors, A-366 shows reduced cytotoxicity while maintaining potent activity against H3K9me2.[2] In leukemia cell lines such as MV4;11 and HL-60, treatment with A-366 leads to a decrease in proliferation, an increase in cellular differentiation markers (e.g., CD11b), and morphological changes consistent with differentiation.[1][4]
Signaling Pathway and Experimental Workflows
Signaling Pathway of A-366 Action
The diagram below illustrates the primary mechanism of A-366. By inhibiting the "writer" enzymes G9a and GLP, it prevents the deposition of the repressive H3K9me2 mark. This leads to a more open chromatin state at specific gene promoters, allowing for the expression of genes, such as those involved in cellular differentiation.
Caption: Mechanism of A-366 action on the G9a/GLP signaling pathway.
Experimental Workflow: In Vitro HMT Assay
This workflow outlines a typical radiometric assay to determine the enzymatic potency (IC₅₀) of A-366 against G9a.
Caption: Workflow for an in vitro histone methyltransferase (HMT) enzymatic assay.
Experimental Workflow: Cell-Based Western Blot
This workflow details the process for measuring changes in cellular H3K9me2 levels following treatment with A-366.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
An In-Depth Technical Guide on the Physicochemical Properties of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on the solubility and stability of the selective G9a/GLP histone lysine methyltransferase inhibitor, 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, also known as A-366. Due to the limited publicly available proprietary data on this specific compound, this guide focuses on summarizing the known physicochemical properties and providing detailed, standardized experimental protocols for determining aqueous solubility and stability. These protocols are based on established methodologies and regulatory guidelines, enabling researchers to generate robust and reliable data for this compound. Additionally, this guide illustrates the G9a signaling pathway, the primary target of A-366, and presents standardized workflows for solubility and stability testing using Graphviz diagrams.
Introduction
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) is a potent and selective, peptide-competitive inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), with IC50 values of 3.3 nM and 38 nM, respectively.[1][2] It exhibits over 1,000-fold selectivity against other methyltransferases.[1][2] G9a and GLP are responsible for the mono- and di-methylation of lysine 9 on histone 3 (H3K9me1/2), epigenetic marks associated with transcriptional repression.[3] The inhibition of G9a/GLP by A-366 leads to a reduction in global H3K9me2 levels, which has been shown to induce differentiation and inhibit the growth of various cancer cell lines, particularly in leukemia.[3][4][5]
Given its therapeutic potential, a thorough understanding of the physicochemical properties of A-366, such as its solubility and stability, is critical for its development as a drug candidate. These properties significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage requirements.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine is presented in Table 1.
Table 1: Physicochemical Properties of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
| Property | Value | Source |
| Molecular Formula | C19H27N3O2 | ChemBK |
| Molecular Weight | 329.44 g/mol | Guidechem |
| Appearance | White to beige solid/powder | ChemBK, Guidechem |
| Solubility | 10 mM in DMSO | ChemBK |
| Predicted Density | 1.29 ± 0.1 g/cm³ | ChemBK, Guidechem |
| Predicted Boiling Point | 533.6 ± 60.0 °C | ChemBK, Guidechem |
| Predicted LogP | 3.05770 | Guidechem |
Solubility
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility is often used in early drug discovery for high-throughput screening. It measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Objective: To determine the kinetic aqueous solubility of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine.
Materials:
-
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Automated liquid handler
-
Plate shaker
-
Microplate reader capable of detecting light scattering (nephelometry) or UV absorbance
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a 96-well plate pre-filled with PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Quantification (Optional): For more precise measurement, centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or UV spectroscopy against a standard curve.
Experimental Protocol: Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard" for solubility determination.
Objective: To determine the thermodynamic aqueous solubility of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine.
Materials:
-
Solid 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Shaking incubator or roller mixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-performance liquid chromatography (HPLC) system with UV detector or mass spectrometer (MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Cap the vials and agitate them in a shaking incubator or on a roller mixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.
Stability
The stability of a drug candidate under various environmental conditions is crucial for its development, manufacturing, and storage. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: pH Stability
This protocol assesses the stability of the compound in aqueous solutions at different pH values.
Objective: To evaluate the hydrolytic stability of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine across a range of pH values.
Materials:
-
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
-
Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Incubator
-
HPLC-UV or LC-MS system
Procedure:
-
Solution Preparation: Prepare solutions of the compound at a known concentration in each of the different pH buffers.
-
Incubation: Store the solutions at a constant temperature (e.g., 37°C or 50°C) in the dark.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and identify any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics and half-life.
Experimental Protocol: Temperature Stability
This protocol evaluates the stability of the compound at different temperatures.
Objective: To assess the thermal stability of solid and solution forms of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine.
Materials:
-
Solid and pre-dissolved (e.g., in a suitable buffer) 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
-
Temperature-controlled stability chambers
-
HPLC-UV or LC-MS system
Procedure:
-
Sample Preparation: Place solid samples and solutions of the compound in appropriate containers.
-
Storage: Store the samples in stability chambers at various temperatures (e.g., 25°C/60% RH, 40°C/75% RH, and a low temperature control like 5°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months), remove samples from the chambers.
-
Analysis: For solid samples, dissolve them in a suitable solvent. Analyze all samples using a stability-indicating HPLC method to quantify the parent compound and any degradants. Visual inspection for changes in physical appearance should also be performed.
-
Data Analysis: Determine the degradation rate at each temperature to predict the shelf-life of the compound.
Experimental Protocol: Photostability
This protocol assesses the stability of the compound when exposed to light, following ICH Q1B guidelines.
Objective: To evaluate the photostability of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine.
Materials:
-
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (solid and in solution)
-
Photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps)
-
Transparent and opaque containers
-
HPLC-UV or LC-MS system
Procedure:
-
Sample Preparation: Place solid and solution samples in transparent containers. Prepare control samples in opaque containers to protect them from light.
-
Light Exposure: Expose the samples in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and control samples. Assess for any physical changes (e.g., color change) and quantify the parent compound and degradation products using a stability-indicating HPLC method.
-
Data Analysis: Compare the results from the exposed and control samples to determine the extent of photodegradation.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine and the general workflows for the experimental protocols described above.
Caption: Mechanism of action of A-366 in inhibiting the G9a/GLP complex.
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Caption: General workflow for stability testing of a drug candidate.
Conclusion
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) is a promising epigenetic modulator with potential applications in oncology. While some basic physicochemical data are available, comprehensive aqueous solubility and stability profiles are not publicly documented. This guide provides detailed, standardized protocols based on industry best practices and regulatory guidelines to enable researchers to generate the necessary data to support the continued development of this compound. The provided diagrams offer a clear visualization of the compound's mechanism of action and the experimental workflows required for its thorough characterization. The generation of robust solubility and stability data will be essential for the successful translation of this potent G9a/GLP inhibitor from a preclinical candidate to a potential therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) for Epigenetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, also known as A-366, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). This document details the compound's mechanism of action in the context of epigenetic regulation, presents key quantitative data from various in vitro and in vivo studies, and offers detailed experimental protocols for its application in research. Furthermore, this guide includes visual representations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of its use in epigenetic studies.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Among these modifications, histone methylation is a key process mediated by histone methyltransferases (HMTs). G9a (also known as EHMT2) and the closely related G9a-like protein (GLP, or EHMT1) are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2][3]
A-366 is a potent, peptide-competitive inhibitor of G9a and GLP.[4][5] Its high selectivity and cell permeability make it a valuable tool for elucidating the biological functions of G9a/GLP and for exploring their therapeutic potential. This guide serves as a technical resource for researchers utilizing A-366 in their epigenetic studies.
Mechanism of Action
A-366 selectively inhibits the enzymatic activity of G9a and GLP, which form a heteromeric complex to catalyze the transfer of methyl groups to H3K9.[6][7] By competing with the histone substrate, A-366 prevents the methylation of H3K9. This leads to a reduction in global H3K9me2 levels, thereby reactivating the expression of genes silenced by this repressive mark.[4] The inhibition of G9a/GLP by A-366 has been shown to induce differentiation and inhibit the growth of certain cancer cells, particularly in leukemia.[1][6]
Quantitative Data
The following tables summarize the key quantitative data for A-366 from various studies.
Table 1: In Vitro Inhibitory Activity of A-366
| Target | IC50 (nM) | Assay Type | Reference |
| G9a | 3.3 | Biochemical | [8][9] |
| GLP (EHMT1) | 38 | Biochemical | [8][9] |
| Spindlin1-H3K4me3 interaction | 182.6 | Biochemical | [9] |
Table 2: Cellular Activity of A-366
| Cell Line | Parameter | EC50 (nM) | Treatment Duration | Assay | Reference |
| PC-3 | H3K9me2 Reduction | ~300 | 72 hours | In-Cell Western | [4][9] |
Table 3: In Vivo Activity of A-366 in a Leukemia Xenograft Model (MV4;11 cells)
| Dosage | Administration | Treatment Duration | Outcome | Reference |
| 30 mg/kg/day | Osmotic mini-pump | 14 days | 45% tumor growth inhibition | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments commonly used to assess the efficacy of A-366.
In-Cell Western (ICW) Assay for H3K9me2 Quantification
This protocol is adapted for a 96-well plate format.
Materials:
-
A-366
-
PC-3 cells (or other suitable cell line)
-
96-well black-walled imaging plates
-
Formaldehyde (methanol-free)
-
Triton X-100
-
Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer)
-
Primary antibody: Anti-H3K9me2 (e.g., Abcam ab1220)
-
Normalization antibody: Anti-Total Histone H3 (e.g., Cell Signaling Technology #4499)
-
IRDye®-conjugated secondary antibodies (e.g., LI-COR)
-
Phosphate-buffered saline (PBS)
-
LI-COR Odyssey® Imaging System or equivalent
Procedure:
-
Cell Seeding: Seed PC-3 cells in a 96-well black-walled plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of A-366 (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO-treated control.
-
Fixation: Remove the culture medium and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells twice with 200 µL of PBS. Add 150 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.
-
Blocking: Wash the wells three times with PBS containing 0.1% Tween-20 (PBST). Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-H3K9me2 and anti-total H3) in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times with PBST. Add 50 µL of the appropriate IRDye-conjugated secondary antibodies, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells five times with PBST. Remove the final wash and allow the plate to dry. Scan the plate using a LI-COR Odyssey® Imaging System in the 700 nm and 800 nm channels.
-
Data Analysis: Quantify the fluorescence intensity for both H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal for each well. Plot the normalized signal against the A-366 concentration to determine the EC50 value.
Cell Viability Assay (CellTiter-Glo®)
Materials:
-
A-366
-
Leukemia cell lines (e.g., MV4;11, HL-60)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed leukemia cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of A-366 to the wells. Include a DMSO-treated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 4 to 14 days).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and plot against the A-366 concentration to determine the IC50 for cell viability.
Leukemia Cell Differentiation Assays
4.3.1. Flow Cytometry for CD11b Expression
Materials:
-
A-366
-
MV4;11 cells
-
FITC- or PE-conjugated anti-CD11b antibody
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Treatment: Treat MV4;11 cells with A-366 (e.g., 1-5 µM) for 14 days.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in flow cytometry staining buffer. Add the anti-CD11b antibody and incubate for 30 minutes on ice in the dark.
-
Analysis: Wash the cells and resuspend in staining buffer. Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive cells.
4.3.2. Wright-Giemsa Staining for Morphological Assessment
Materials:
-
A-366
-
MV4;11 cells
-
Microscope slides
-
Wright-Giemsa stain
-
Methanol
-
Light microscope
Procedure:
-
Treatment: Treat MV4;11 cells with A-366 (e.g., 5 µM) for 10 days.
-
Smear Preparation: Prepare a thin smear of the treated cells on a microscope slide and allow it to air dry.
-
Fixation: Fix the smear with methanol for 1-2 minutes.
-
Staining: Cover the slide with Wright-Giemsa stain for 3-5 minutes. Add an equal volume of buffered water (pH 6.8) and allow the stain to develop for 5-10 minutes.
-
Rinsing and Drying: Rinse the slide with distilled water and allow it to air dry.
-
Microscopy: Examine the slide under a light microscope to observe changes in cell morphology, such as an increased cytoplasm-to-nucleus ratio and nuclear lobulation, which are indicative of differentiation.[1][3]
Conclusion
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) is a powerful and selective research tool for investigating the epigenetic roles of G9a and GLP. Its well-characterized mechanism of action and demonstrated cellular and in vivo activity make it an invaluable compound for studies in cancer biology and other fields where G9a/GLP-mediated gene silencing is implicated. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize A-366 in their investigations.
References
- 1. G9a/GLP | Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 2. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. revvity.com [revvity.com]
- 6. embopress.org [embopress.org]
- 7. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. promega.com [promega.com]
A-366 and GLP (G9a-like protein) Inhibition: A Technical Guide
This technical guide provides an in-depth overview of A-366, a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the therapeutic potential of G9a/GLP inhibition.
Introduction to G9a/GLP and A-366
G9a (also known as EHMT2 or KMT1C) and GLP (also known as EHMT1) are closely related protein lysine methyltransferases that play a critical role in transcriptional repression.[1][2] These enzymes primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are hallmarks of silent euchromatin and contribute to the formation of heterochromatin.[3][4][5] G9a and GLP often function as a heterodimeric complex to carry out their roles in gene silencing.[2][6] The dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[6][7][8]
A-366 is a novel, potent, and highly selective, peptide-competitive inhibitor of G9a and GLP.[9][10] Its high selectivity, with over 1000-fold greater potency for G9a/GLP compared to other methyltransferases, makes it a valuable chemical probe for elucidating the biological functions of these enzymes.[10][11]
Quantitative Data on A-366 Activity
The following tables summarize the key quantitative data regarding the potency and cellular activity of A-366.
Table 1: In Vitro Inhibitory Potency of A-366
| Target | IC50 (nM) | Assay Conditions |
| G9a (EHMT2) | 3.3 | Enzymatic assay with recombinant human G9a.[10][11] |
| GLP (EHMT1) | 38 | Enzymatic assay with recombinant human GLP.[10][11] |
| Other Methyltransferases | >1000-fold selectivity | Tested against a panel of 21 other methyltransferases.[10][11] |
Table 2: Cellular Activity of A-366
| Parameter | EC50 (nM) | Cell Line | Assay | Duration |
| H3K9me2 Reduction | ~300 | PC-3 (Prostate Adenocarcinoma) | In-Cell Western | 72 hours |
Table 3: In Vivo Activity of A-366
| Animal Model | Treatment | Effect |
| Leukemia Xenograft (MV4;11) | 30 mg/kg/day via osmotic pump for 14 days | 45% tumor growth inhibition.[10] |
Signaling Pathways and Mechanisms of Action
A-366 competitively inhibits the binding of peptide substrates to the active sites of G9a and GLP.[9][10] This inhibition prevents the transfer of methyl groups from the cofactor S-adenosyl-l-methionine (AdoMet) to histone H3 lysine 9. The resulting decrease in H3K9me2 levels leads to a more open chromatin structure, which can reactivate the expression of silenced genes. In the context of leukemia, this has been shown to induce cellular differentiation and inhibit proliferation.[7][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is used to measure the levels of histone H3 lysine 9 dimethylation within cells following treatment with A-366.[9][12]
Materials:
-
PC-3 cells (or other relevant cell line)
-
96-well cell culture plates
-
A-366 compound and DMSO (vehicle control)
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-H3K9me2 and Mouse anti-Histone H3 (total H3 control)
-
Secondary antibodies: IRDye-conjugated goat anti-rabbit and goat anti-mouse
-
Fluorescence imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of A-366 (e.g., 0.01 to 10 µM) or DMSO for 72 hours.[10]
-
Fixation: Remove media and fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash wells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Wash wells and block with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of primary antibodies (anti-H3K9me2 and anti-total H3) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash wells and incubate with a cocktail of corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash wells, allow to dry, and scan the plate using a fluorescence imaging system. Quantify the fluorescence intensity for both H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal to control for cell number variability. The EC50 value can then be calculated from the dose-response curve.
ChIP is used to determine the association of specific proteins (like histones with specific modifications) with particular genomic regions. The following is a generalized protocol.
Materials:
-
Cells treated with A-366 or DMSO
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Lysis buffer, Wash buffers, and Elution buffer
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-grade antibody against H3K9me2
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[13][14]
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.[15] This step requires optimization for each cell type and instrument.[15][16]
-
Immunoprecipitation: Pre-clear the chromatin lysate with beads. Then, incubate the sheared chromatin overnight at 4°C with an anti-H3K9me2 antibody.[16] An IgG control should be run in parallel to determine background signal.[16]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low-salt and high-salt buffers to remove non-specifically bound chromatin.[17]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using a DNA purification kit or phenol:chloroform extraction.[14]
-
Analysis: Use the purified DNA for quantitative PCR (qPCR) to assess the enrichment of H3K9me2 at specific gene promoters.
This protocol is for the analysis of total histone modifications from cell lysates.
Materials:
-
Cells treated with A-366 or DMSO
-
RIPA lysis buffer or acid extraction buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells using RIPA buffer or perform an acid extraction to enrich for histones.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1-2 hours to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9me2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply a chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control, such as total histone H3, to ensure equal protein loading.[19]
Conclusion
A-366 is a highly selective and potent inhibitor of the G9a and GLP histone methyltransferases. Its utility as a chemical probe has been demonstrated in various cellular and in vivo models, where it effectively reduces levels of H3K9me2, leading to changes in gene expression and cellular phenotype, such as the induction of differentiation in leukemia cells.[7][9] The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers investigating the roles of G9a/GLP in health and disease and for those in the early stages of developing epigenetic therapies.
References
- 1. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Methyltransferases G9a/Ehmt2 and GLP/Ehmt1 Are Associated with Cell Viability and Poorer Prognosis in Neuroblastoma and Ewing Sarcoma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EHMT2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]
- 8. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 16. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 19. Differential Expression of Antioxidant and Oxidant Pathways in Chronic Rhinosinusitis Without Nasal Polyps [mdpi.com]
Methodological & Application
Application Notes and Protocols for A-366 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
A-366 is a potent, cell-active, and highly selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1).[1][2][3] Histone methyltransferases are crucial epigenetic regulators that modify lysine and arginine residues on histones, playing a significant role in cancer development and maintenance.[3][4] G9a and GLP specifically catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.
A-366 acts as a peptide-competitive inhibitor, demonstrating high selectivity for G9a/GLP over a wide range of other methyltransferases.[2][5] Its application in cell culture enables the investigation of the biological consequences of G9a/GLP inhibition. Studies have shown that A-366 treatment leads to a time- and concentration-dependent reduction of global H3K9me2 levels.[5] Unlike some other G9a/GLP inhibitors, A-366 exhibits lower cytotoxicity while effectively inducing differentiation and inhibiting proliferation in various cancer cell lines, particularly in leukemia.[2][3][5] These characteristics make A-366 a valuable chemical probe for elucidating the role of G9a/GLP in gene regulation, cell fate decisions, and disease pathogenesis.
Mechanism of Action
A-366 selectively binds to the substrate peptide-binding pocket of G9a and GLP, preventing the transfer of methyl groups to histone H3 lysine 9. This leads to a global decrease in H3K9me2 levels, altering chromatin structure and reactivating the expression of silenced genes.
Caption: Mechanism of A-366 action on the G9a/GLP signaling pathway.
Quantitative Data
The following tables summarize the potency and cellular activity of A-366.
Table 1: Potency and Selectivity of A-366
| Target | Parameter | Value | Reference |
|---|---|---|---|
| G9a | Enzymatic IC₅₀ | 3.3 nM | [1][2][6] |
| GLP (EHMT1) | Enzymatic IC₅₀ | 38 nM | [1][2] |
| Spindlin1-H3K4me3 Interaction | IC₅₀ | 182.6 nM | [2] |
| PC-3 Cells (Prostate) | Cellular EC₅₀ (H3K9me2 reduction) | ~300 nM | [2][5] |
| Selectivity | Fold-selectivity over 21 other methyltransferases | >1000-fold |[1][2][6] |
Table 2: IC₅₀ Values of A-366 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| SU-DHL-10 | B Cell Lymphoma | 21.93 |
| RCC-JW | Kidney Carcinoma | 21.94 |
| NCI-H526 | Small Cell Lung Carcinoma | 22.65 |
| SUP-B15 | Acute Lymphoblastic Leukemia | 23.44 |
| SW1783 | Glioma | 23.66 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[7]
Experimental Protocols
Protocol 1: Preparation of A-366 Stock Solutions
Materials:
-
A-366 powder (Molecular Weight: 329.44 g/mol )[6]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 3.29 mg of A-366 powder in 1 mL of DMSO. For other concentrations, adjust the volume accordingly. A-366 is soluble in DMSO up to 100 mM.[6]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[2] When ready to use, thaw an aliquot at room temperature.
Protocol 2: General Protocol for Cell Treatment
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
A-366 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile tissue culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they do not reach confluency before the end of the experiment. Allow cells to adhere and resume proliferation overnight (typically 12-24 hours).
-
Preparation of Working Solutions: Dilute the A-366 stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 0.1 µM to 10 µM.[2] Prepare a vehicle control using the same final concentration of DMSO as in the highest A-366 dose.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of A-366 or vehicle control.
-
Incubation: Return the cells to the incubator. The incubation period can vary significantly depending on the assay. For H3K9me2 reduction, a minimum of 72 hours is often required.[5] For proliferation or differentiation assays, longer incubation periods (e.g., 4 to 14 days) may be necessary.[2]
-
Analysis: After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 3: Western Blot Analysis of H3K9me2 Levels
This protocol allows for the validation of A-366 activity by measuring the reduction in its target epigenetic mark.
Materials:
-
A-366 treated and control cells
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-H3K9me2, Anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (anti-H3K9me2 and anti-Total H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the H3K9me2 signal to the Total Histone H3 signal to determine the relative reduction in methylation.
Protocol 4: Cell Proliferation and Viability Assay
This protocol measures the effect of A-366 on cell growth and survival.
Materials:
-
A-366 treated and control cells in a 96-well plate
-
MTT, WST-1, or resazurin-based viability reagent
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a dose range of A-366 and a vehicle control as described in Protocol 2. Include wells with medium only for background control.
-
Incubation: Incubate the plate for the desired duration (e.g., 4 days for HL-60 cells).[2]
-
Reagent Addition: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the results as percent viability versus A-366 concentration. Use non-linear regression to calculate the IC₅₀ value.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting cell-based assays with A-366.
Caption: A generalized workflow for A-366 cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]
- 4. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 366 | G9a/GLP Inhibitor | Tocris Bioscience [tocris.com]
- 7. Drug: A-366 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Application Notes and Protocols for In Vivo Studies of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vivo administration of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, a compound also identified as A-366. This potent and selective inhibitor of the G9a/GLP histone lysine methyltransferase serves as a critical tool for epigenetic research.[1][2] The provided information includes recommended dosage from preclinical cancer models, detailed experimental procedures, and an overview of the compound's mechanism of action. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate comprehension and experimental replication.
Compound Information
| Parameter | Value |
| Compound Name | 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine |
| Synonym(s) | A-366 |
| CAS Number | 1527503-11-2 |
| Molecular Formula | C19H27N3O2 |
| Molecular Weight | 329.44 g/mol |
| Target(s) | G9a (EHMT2), GLP (EHMT1) histone methyltransferases |
Mechanism of Action
A-366 is a potent, peptide-competitive inhibitor of the histone methyltransferases G9a and the closely related G9a-like protein (GLP).[2] G9a and GLP are responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1/2), epigenetic marks generally associated with transcriptional repression.[3] By inhibiting G9a/GLP, A-366 leads to a reduction in global H3K9me2 levels, which can reactivate the expression of silenced genes.
One of the key signaling cascades influenced by G9a is the Hippo pathway. G9a-mediated H3K9me2 can silence the expression of the tumor suppressor kinase LATS2. Reduced LATS2 activity leads to the activation of the oncogenic transcriptional co-activator YAP.[4] Therefore, inhibition of G9a by A-366 can restore LATS2 expression, leading to the phosphorylation and subsequent inhibition of YAP.
G9a-Hippo Signaling Pathway
Caption: G9a/GLP-Hippo Signaling Pathway Inhibition by A-366.
In Vivo Dosage and Administration
The following dosage and administration protocol is based on a study utilizing A-366 in a subcutaneous xenograft mouse model of leukemia.[3][5]
Dosage Summary
| Animal Model | Dosage | Administration Route | Duration | Reference |
| SCID/bg Mice | 30 mg/kg/day | Continuous subcutaneous infusion via osmotic mini-pump | 14 days | [3][5] |
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of A-366 in a subcutaneous tumor model.
Materials
-
A-366
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline; requires optimization)
-
Tumor cells (e.g., MV4;11 human leukemia cells)
-
Immunocompromised mice (e.g., SCID/bg)
-
Osmotic mini-pumps (e.g., Alzet)
-
Calipers for tumor measurement
-
Standard animal housing and monitoring equipment
Experimental Workflow Diagram
Caption: Workflow for an In Vivo Xenograft Study with A-366.
Detailed Procedure
-
Cell Culture and Implantation: Culture MV4;11 cells under standard conditions. On Day 0, subcutaneously implant the cells into the flank of SCID/bg mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: Once tumors reach an average volume of approximately 200 mm³, randomize the mice into two groups: a vehicle control group and an A-366 treatment group.
-
Pump Implantation and Treatment:
-
Prepare the osmotic mini-pumps to deliver 30 mg/kg/day of A-366 or vehicle, according to the manufacturer's instructions.
-
Surgically implant the pumps subcutaneously on the dorsal side of the mice.
-
-
In-Life Monitoring: Continue to monitor tumor volume and body weight every 2-3 days for the 14-day treatment period. Observe the animals for any signs of toxicity.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
If conducting PK/PD studies, collect blood and tumor tissue at specified time points for analysis of A-366 concentration and H3K9me2 levels.[5]
-
Pharmacokinetics and Pharmacodynamics
In a study with MV4;11 tumor-bearing animals, A-366 was administered at 30 mg/kg/day via osmotic mini-pump. Plasma and tissue samples were collected to analyze drug levels and the modulation of H3K9me2.[5] This analysis is crucial for correlating drug exposure with the desired biological effect.
Safety and Toxicology
In the aforementioned study, A-366 administered at 30 mg/kg/day for 14 days by osmotic mini-pump showed no signs of toxicity in the treated mice.[3] However, comprehensive toxicology studies are required to establish a full safety profile.
Conclusion
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) is a valuable research tool for investigating the role of the G9a/GLP methyltransferases in health and disease. The provided dosage of 30 mg/kg/day via continuous infusion serves as a starting point for in vivo studies in mouse models of cancer. Researchers should perform pilot studies to determine the optimal dose and administration schedule for their specific animal model and disease context. Careful monitoring of both efficacy and potential toxicity is essential for successful in vivo experimentation.
References
Application Notes and Protocols for A-366 as an Inhibitor of the Spindlin1-H3K4me3 Interaction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of A-366 to inhibit the interaction between Spindlin1 and trimethylated histone H3 at lysine 4 (H3K4me3). This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Spindlin1 is a "reader" protein that recognizes and binds to specific post-translational modifications on histone tails, particularly H3K4me3. This interaction is crucial for the regulation of gene transcription. Dysregulation of Spindlin1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. A-366 is a small molecule inhibitor that has been shown to disrupt the Spindlin1-H3K4me3 interaction, thereby modulating downstream signaling pathways.
Data Presentation
A-366 Inhibitory Activity and Cellular Effects
The following tables summarize the key quantitative data for A-366's inhibitory potency and its effects on various cell types.
| Target | Assay Type | IC50 (nM) | Reference |
| Spindlin1 | Fluorescence Polarization | 182.6 | [1] |
| Spindlin1-H3K4me3 Interaction | - | 72 | [2] |
| G9a | - | 3.3 | [1][3] |
| GLP | - | 38 | [3] |
Table 1: In Vitro Inhibitory Activity of A-366. This table shows the half-maximal inhibitory concentration (IC50) of A-366 against Spindlin1 and the histone methyltransferases G9a and GLP.
| Cell Type | Assay Type | Parameter | Value (µM) | Reference |
| CD4+ T cells | Cytotoxicity | IC50 | 40 - 80 | [3] |
| B cells | Cytotoxicity | IC50 | 40 - 80 | [3] |
| Monocytes | Cytotoxicity | IC50 | 40 - 80 | [3] |
| M2 Macrophages | Cytotoxicity | IC50 | 40 - 80 | [3] |
| B cells | B cell activation | Effective Concentration | 5 | [2][3] |
Table 2: Cellular Activity of A-366. This table presents the cytotoxic effects (IC50) of A-366 on various immune cells and the effective concentration required to prevent B cell activation.
Signaling Pathway and Mechanism of Action
Spindlin1 acts as a transcriptional co-activator by recognizing the H3K4me3 mark on histone tails at gene promoters. This binding event facilitates the recruitment of the transcriptional machinery, leading to the expression of target genes. One of the key downstream pathways regulated by Spindlin1 is the Wnt/β-catenin signaling pathway. Spindlin1 interacts with TCF4, a key transcription factor in this pathway, and promotes the transcription of Wnt target genes, which are often involved in cell proliferation and survival.
A-366 inhibits this process by binding to the aromatic cage of Spindlin1's second Tudor domain, the same pocket that recognizes the H3K4me3 mark. This competitive inhibition prevents Spindlin1 from binding to chromatin, thereby repressing the transcription of Wnt target genes.
References
Application Notes and Protocols for Western Blot Analysis of Histone Modifications Following A-366 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of A-366, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), in cell-based assays. The primary focus is on the subsequent analysis of histone H3 lysine 9 dimethylation (H3K9me2) levels by Western blot.
Introduction
A-366 is a chemical probe that acts as a competitive inhibitor of the G9a/GLP complex.[1] This complex is the primary enzyme responsible for mono- and di-methylation of H3K9 in euchromatin, epigenetic marks associated with transcriptional repression.[2][3] Inhibition of G9a/GLP by A-366 leads to a reduction in global H3K9me2 levels, making it a valuable tool for studying the role of this histone modification in various biological processes, including gene regulation, and for investigating its potential as a therapeutic target in diseases such as cancer. Western blotting is a key technique to verify the cellular activity of A-366 by detecting changes in H3K9me2 levels.
Data Presentation
The following table summarizes the expected qualitative and semi-quantitative results of A-366 treatment on H3K9me2 levels in a T-cell acute lymphoblastic leukemia (T-ALL) cell line, MOLT-16, based on visual analysis of Western blot data. Cells were treated with the indicated concentrations of A-366 for 72 hours.
| A-366 Concentration (µM) | Observed H3K9me2 Level (Relative to Vehicle) |
| 0 (Vehicle) | ++++ |
| 0.1 | +++ |
| 0.3 | ++ |
| 1.0 | + |
| 3.0 | +/- |
'+' indicates the relative intensity of the H3K9me2 band, with '++++' representing the highest intensity (vehicle control) and '+/-' representing a near-complete reduction.
Experimental Protocols
I. A-366 Treatment of MOLT-16 Cells
This protocol describes the treatment of the human T-ALL cell line MOLT-16 with A-366 to induce a reduction in H3K9me2 levels.
Materials:
-
MOLT-16 cells (e.g., DSMZ: ACC 29)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
A-366 (prepare a stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture MOLT-16 cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.
-
Cell Seeding: Seed MOLT-16 cells in a 6-well plate at a density of 1 x 10^6 cells/mL in a final volume of 2 mL per well.
-
A-366 Treatment:
-
Prepare serial dilutions of A-366 in culture medium from your DMSO stock solution to achieve final concentrations of 0.1, 0.3, 1.0, and 3.0 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest A-366 concentration.
-
Add the diluted A-366 or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
After incubation, transfer the cell suspension from each well to a separate 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the cell pellet once with 1 mL of ice-cold PBS and centrifuge again.
-
Aspirate the PBS and proceed immediately to histone extraction.
-
II. Histone Extraction (Acid Extraction Method)
This protocol is optimized for the extraction of histones from cultured cells for subsequent Western blot analysis.
Materials:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.
-
0.2 N Hydrochloric Acid (HCl)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Ice-cold PBS
Procedure:
-
Cell Lysis: Resuspend the cell pellet from the A-366 treatment in 200 µL of ice-cold TEB.
-
Incubation: Incubate on a rotator for 10 minutes at 4°C to lyse the cells.
-
Nuclei Isolation: Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash: Resuspend the nuclear pellet in 200 µL of ice-cold TEB and centrifuge again as in the previous step. Discard the supernatant.
-
Acid Extraction: Resuspend the washed nuclear pellet in 100 µL of 0.2 N HCl.
-
Incubation: Incubate overnight on a rotator at 4°C to extract the histones.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the histone proteins, to a new pre-chilled 1.5 mL microcentrifuge tube.
-
Neutralization: Neutralize the acid-extracted histones by adding 1 M Tris-HCl, pH 8.0 at a 1:10 ratio (e.g., 10 µL of 1 M Tris-HCl for every 100 µL of histone extract).
-
Quantification: Determine the protein concentration of the histone extract using a Bradford assay or a similar protein quantification method.
III. Western Blot Analysis of Histone Modifications
This protocol details the steps for separating extracted histones by SDS-PAGE, transferring them to a membrane, and probing for specific histone modifications.
Materials:
-
15% SDS-polyacrylamide gels
-
SDS-PAGE running buffer
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[4][5]
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies:
-
Anti-H3K9me2 (e.g., Abcam ab1220, 1:1000 dilution)
-
Anti-Histone H3 (total H3, loading control; e.g., Cell Signaling Technology #4499, 1:2000 dilution)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Sample Preparation: Mix 10-15 µg of histone extract with 4X Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane at 100 V for 60-90 minutes at 4°C.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-H3K9me2 or anti-total H3) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the H3K9me2 signal to the total H3 signal for each sample to account for loading differences.
Visualizations
Caption: G9a/GLP Signaling Pathway Inhibition by A-366.
Caption: Western Blot Workflow for Histone Modification Analysis.
References
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Western blot optimization | Abcam [abcam.com]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, also known as A-366, is a potent and highly selective inhibitor of the G9a/GLP histone lysine methyltransferase complex. G9a is responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. Inhibition of G9a with A-366 leads to a reduction in global H3K9me2 levels, resulting in the reactivation of silenced genes. This makes A-366 a valuable tool for studying the role of G9a-mediated gene silencing in various biological processes, including cancer biology and development.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell. When coupled with quantitative PCR (qPCR), ChIP-qPCR can be used to determine the relative enrichment of a specific protein or histone modification at a particular genomic locus. These application notes provide a detailed protocol for utilizing A-366 in conjunction with ChIP-qPCR to study the effect of G9a inhibition on H3K9me2 occupancy at specific gene promoters.
Principle of the Assay
Cells are treated with A-366 to inhibit the catalytic activity of G9a, leading to a decrease in H3K9 dimethylation. Following treatment, proteins are cross-linked to DNA, and the chromatin is sheared into small fragments. An antibody specific to H3K9me2 is used to immunoprecipitate the chromatin fragments containing this modification. The associated DNA is then purified and quantified by qPCR using primers specific to the promoter regions of known G9a target genes. A decrease in the enrichment of H3K9me2 at these target promoters following A-366 treatment indicates successful inhibition of G9a.
Data Presentation
The following table represents illustrative data from a ChIP-qPCR experiment investigating the effect of A-366 on H3K9me2 enrichment at the promoter of the G9a target gene, LATS2.
| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) |
| LATS2 | Vehicle (DMSO) | 2.5 ± 0.3 | 25 ± 3.5 |
| A-366 (1 µM) | 0.8 ± 0.1 | 8 ± 1.2 | |
| GAPDH (Negative Control) | Vehicle (DMSO) | 0.1 ± 0.02 | 1.1 ± 0.2 |
| A-366 (1 µM) | 0.1 ± 0.03 | 1.0 ± 0.3 |
Table 1: Illustrative ChIP-qPCR Data. Representative data showing the percentage of input and fold enrichment of H3K9me2 at the LATS2 promoter and the GAPDH negative control region in cells treated with vehicle or 1 µM A-366 for 72 hours. The data demonstrates a significant reduction in H3K9me2 enrichment at the LATS2 promoter upon G9a inhibition.
Experimental Protocols
Cell Treatment with A-366
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
A-366 Preparation: Prepare a stock solution of A-366 in DMSO. The final concentration of A-366 and treatment time should be optimized for each cell line. A starting point of 1 µM for 72 hours is recommended based on published data.
-
Treatment: Treat cells with the desired concentration of A-366 or an equivalent volume of DMSO as a vehicle control.
Chromatin Immunoprecipitation Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
1. Cross-linking
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes.
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with protein A/G beads for 1-2 hours at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Save a small aliquot of the chromatin as "input" control.
-
Add the anti-H3K9me2 antibody to the remaining chromatin and incubate overnight at 4°C with rotation. A negative control immunoprecipitation should be performed with a non-specific IgG antibody.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
4. Washes
-
Pellet the beads and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Finally, wash the beads with TE buffer.
5. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours or overnight.
-
Add EDTA, Tris-HCl, and Proteinase K and incubate at 45°C for 1-2 hours to digest proteins.
6. DNA Purification
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the DNA in a small volume of nuclease-free water.
Quantitative PCR (qPCR)
-
Primer Design: Design primers to amplify a 100-200 bp region of the promoter of your target gene(s) of interest (e.g., LATS2). Also, design primers for a negative control region where H3K9me2 is not expected to be enriched (e.g., the promoter of a housekeeping gene like GAPDH).
-
LATS2 Forward Primer: 5'-AGCCAGAGAGAGCCAGAGTT-3'
-
LATS2 Reverse Primer: 5'-GGCAGGAAGTAGGAGGAGAA-3'
-
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with your purified ChIP DNA and input DNA.
-
Data Analysis:
-
Calculate the amount of DNA in each ChIP sample relative to the input using the percent input method: % Input = 2^((Ct(Input) - log2(dilution factor)) - Ct(ChIP)) * 100.
-
Calculate the fold enrichment of H3K9me2 over the IgG control: Fold Enrichment = 2^-(Ct(ChIP) - Ct(IgG)).
-
Mandatory Visualizations
Caption: ChIP Experimental Workflow with A-366.
A-366: Applications in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
A-366 is a potent and highly selective, peptide-competitive small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). By inhibiting these enzymes, A-366 effectively reduces the levels of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with gene repression. Dysregulation of G9a/GLP activity has been implicated in the pathogenesis of various cancers, making A-366 a valuable tool for cancer research and a potential therapeutic agent. These application notes provide an overview of A-366's utility in cancer research models and detailed protocols for its application.
Mechanism of Action
G9a and GLP are the primary enzymes responsible for mono- and di-methylation of H3K9.[1] This methylation event serves as a docking site for repressive protein complexes, leading to chromatin compaction and transcriptional silencing of target genes. In several cancer types, including leukemia and prostate cancer, G9a is overexpressed and contributes to the malignant phenotype by silencing tumor suppressor genes.[1]
A-366 competitively inhibits the peptide substrate binding site of G9a and GLP, thereby preventing the methylation of H3K9.[2] This leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes, which can induce cancer cell differentiation, inhibit proliferation, and reduce tumor growth in preclinical models.[1][2]
Data Presentation
In Vitro Efficacy of A-366
| Parameter | Value | Reference |
| G9a (EHMT2) IC50 | 3.3 nM | [3] |
| GLP (EHMT1) IC50 | 38 nM | [3] |
| Cellular H3K9me2 EC50 (PC-3 cells) | ~300 nM | [3] |
In Vivo Efficacy of A-366 in a Leukemia Xenograft Model (MV4;11)
| Parameter | Value | Reference |
| Dosing | 30 mg/kg/day | [1] |
| Administration | Osmotic mini-pump | [1] |
| Treatment Duration | 14 days | [1] |
| Tumor Growth Inhibition | 45% | [1] |
Experimental Protocols
In Vitro H3K9me2 Reduction Assay (In-Cell Western)
This protocol describes how to measure the reduction of H3K9me2 levels in cancer cells treated with A-366 using an in-cell western assay.
Materials:
-
Cancer cell line of interest (e.g., PC-3 prostate cancer cells)
-
A-366
-
DMSO (vehicle control)
-
96-well microplates
-
Primary antibodies: Rabbit anti-H3K9me2 and Mouse anti-Histone H3 (total H3)
-
Secondary antibodies: IRDye® conjugated anti-rabbit and anti-mouse antibodies
-
Formaldehyde
-
Triton X-100
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of A-366 (e.g., 0.01 to 10 µM) or DMSO for 72 hours.
-
Fix the cells by adding formaldehyde to a final concentration of 4% for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Wash the cells three times with PBS.
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against H3K9me2 and total Histone H3 diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with IRDye® conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., Odyssey® CLx) to quantify the fluorescence intensity.
-
Normalize the H3K9me2 signal to the total Histone H3 signal.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability in response to A-366 treatment using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
A-366
-
DMSO
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of A-366 or DMSO for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Subcutaneous Leukemia Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the MV4;11 acute myeloid leukemia cell line and treatment with A-366.
Materials:
-
MV4;11 human acute myeloid leukemia cell line
-
SCID/bg mice (or other suitable immunodeficient strain)
-
Matrigel
-
A-366
-
Vehicle control (e.g., a solution for osmotic mini-pumps)
-
Osmotic mini-pumps
-
Calipers
Procedure:
-
Culture MV4;11 cells to the desired number.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups.
-
Implant osmotic mini-pumps filled with either A-366 (to deliver 30 mg/kg/day) or vehicle control subcutaneously on the dorsal side of the mice.
-
Continue to monitor tumor volume and body weight for the duration of the study (e.g., 14 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K9me2 levels).
Visualizations
Caption: A-366 inhibits G9a/GLP, reducing H3K9me2 and reactivating tumor suppressor genes.
Caption: Workflow for evaluating A-366 in cancer models.
Caption: The logical cascade of A-366's anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]
- 3. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia [plos.figshare.com]
Application Notes and Protocols for High-Throughput Screening with 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, also known as A-366, is a potent and highly selective, peptide-competitive inhibitor of the histone methyltransferase G9a (also known as EHMT2) and the closely related G9a-like protein (GLP, also known as EHMT1).[1][2][3] G9a is a key enzyme that catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[4] Dysregulation of G9a activity has been implicated in various diseases, particularly in cancer, making it an attractive therapeutic target. A-366 serves as a valuable chemical probe for studying the biological functions of G9a and GLP and as a starting point for the development of novel epigenetic-based therapies.[3][5][6]
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize inhibitors of G9a, using A-366 as a reference compound. The protocols are designed for researchers in drug discovery and chemical biology.
Compound Information
| Property | Value |
| Compound Name | 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine |
| Synonym | A-366 |
| Molecular Formula | C₁₉H₂₇N₃O₂ |
| Molecular Weight | 329.44 g/mol |
| CAS Number | 1527503-11-2 |
| Mechanism of Action | Peptide-competitive inhibitor of G9a and GLP histone methyltransferases.[1] |
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of A-366.
Table 1: In Vitro Biochemical Activity of A-366
| Target | Assay Format | IC₅₀ (nM) | Selectivity | Reference |
| G9a (EHMT2) | AlphaLISA | 3.3 | >1000-fold vs. 21 other methyltransferases | [2][4] |
| GLP (EHMT1) | AlphaLISA | 38 | - | [1][2] |
Table 2: Cellular Activity of A-366
| Cell Line | Assay Type | Endpoint | EC₅₀ (nM) | Reference |
| PC-3 (prostate adenocarcinoma) | In-Cell Western | Reduction of H3K9me2 levels | ~300 | [1] |
| MV4;11 (leukemia) | Cell Viability | Inhibition of proliferation | - | [1] |
| HL-60 (leukemia) | Differentiation Assay | Dose-dependent differentiation | - | [1] |
Signaling Pathway
G9a-mediated H3K9 dimethylation is a key step in transcriptional silencing. Inhibition of G9a by A-366 can lead to the reactivation of tumor suppressor genes and interference with oncogenic signaling pathways.
Caption: G9a/GLP signaling and inhibition by A-366.
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The following diagram illustrates a typical HTS workflow for identifying G9a inhibitors.
Caption: A generalized HTS workflow for G9a inhibitors.
Protocol 1: Biochemical HTS using a Chemiluminescent Assay
This protocol is adapted from commercially available G9a chemiluminescent assay kits and is suitable for HTS.[7][8][9]
Objective: To measure the enzymatic activity of G9a in the presence of test compounds by detecting the generation of methylated histone H3 peptide.
Materials:
-
G9a enzyme (recombinant human)
-
Histone H3 peptide substrate (e.g., biotinylated H3 peptide 1-21)
-
S-adenosylmethionine (SAM)
-
A-366 (positive control inhibitor)
-
DMSO (vehicle control)
-
Primary antibody against di-methylated H3K9
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA)
-
Wash buffer (e.g., TBST)
-
Blocking buffer
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and A-366 in DMSO.
-
Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.
-
Include wells with DMSO only for negative (no inhibition) and positive (maximal signal) controls.
-
-
Enzyme and Substrate Preparation:
-
Thaw G9a enzyme, histone H3 peptide substrate, and SAM on ice.
-
Prepare a master mix of G9a enzyme and histone H3 peptide in assay buffer.
-
Prepare a separate solution of SAM in assay buffer.
-
-
Enzymatic Reaction:
-
Add the G9a/peptide master mix to all wells of the assay plate.
-
Pre-incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the SAM solution to all wells.
-
Incubate the plate at room temperature for 1 hour with gentle agitation.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add blocking buffer to each well and incubate for 10 minutes at room temperature.
-
Remove the blocking buffer and add the diluted primary antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the diluted HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and add it to each well.
-
-
Signal Measurement:
-
Immediately read the plate in a luminometer. The luminescence signal is inversely proportional to the G9a inhibitory activity of the compounds.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ values.
-
Protocol 2: Cellular HTS using an In-Cell Western (ICW) Assay
This protocol measures the levels of H3K9me2 in cells treated with test compounds.
Objective: To quantify the inhibition of G9a activity in a cellular context by measuring the levels of its product, H3K9me2.
Materials:
-
A cellular model with detectable G9a activity (e.g., PC-3 cells).
-
Cell culture medium and supplements.
-
A-366 (positive control).
-
DMSO (vehicle control).
-
384-well clear-bottom, black-walled cell culture plates.
-
Formaldehyde solution (e.g., 4% in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS).
-
Primary antibody against H3K9me2.
-
Primary antibody for normalization (e.g., anti-Histone H3).
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).
-
DNA stain for normalization (e.g., DRAQ5™).
-
An imaging system capable of detecting infrared fluorescence (e.g., LI-COR Odyssey).
Procedure:
-
Cell Plating:
-
Seed cells into 384-well plates at a density that will result in a sub-confluent monolayer at the end of the experiment.
-
Incubate the plates overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Treatment:
-
Add serially diluted test compounds and A-366 to the cell plates.
-
Include DMSO-treated wells as a negative control.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells by adding formaldehyde solution and incubating for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding permeabilization buffer and incubating for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Immunostaining:
-
Block the cells by adding blocking buffer and incubating for 1.5 hours at room temperature.
-
Prepare a solution of the primary antibodies (anti-H3K9me2 and normalization antibody) in blocking buffer.
-
Remove the blocking buffer and add the primary antibody solution to the cells. Incubate overnight at 4°C.
-
Wash the cells with wash buffer (e.g., 0.1% Tween-20 in PBS).
-
Prepare a solution of the infrared dye-conjugated secondary antibodies in blocking buffer.
-
Add the secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
If using a DNA stain for normalization, add it during the secondary antibody incubation.
-
Wash the cells with wash buffer and then with PBS.
-
-
Imaging and Analysis:
-
Scan the plates using an infrared imaging system.
-
Quantify the fluorescence intensity for both the H3K9me2 signal and the normalization signal in each well.
-
Normalize the H3K9me2 signal to the normalization signal.
-
Calculate the percent reduction in H3K9me2 levels for each compound concentration relative to the DMSO controls.
-
Determine the EC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
-
Conclusion
A-366 is a valuable tool for studying the role of G9a and GLP in health and disease. The provided protocols offer robust and scalable methods for high-throughput screening to identify and characterize novel inhibitors of these important epigenetic targets. These assays can be adapted and optimized for specific research needs and instrumentation. Careful validation of each step is recommended to ensure high-quality and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia [plos.figshare.com]
- 6. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. G9a Chemiluminescent Assay Kit - Alta DiagnoTech [altadiagnotech.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A-366: A Potent and Selective Chemical Probe for the Histone Methyltransferase G9a
Application Notes and Protocols for Researchers
Introduction
A-366 is a potent, selective, and cell-permeable chemical probe for the histone methyltransferase G9a (also known as EHMT2 or KMT1C) and the closely related G9a-like protein (GLP, also known as EHMT1 or KMT1D). G9a is a key enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. Dysregulation of G9a activity has been implicated in various diseases, including cancer. A-366 serves as a valuable tool for elucidating the biological functions of G9a and for validating it as a therapeutic target.
These application notes provide an overview of A-366's biochemical and cellular activities, along with detailed protocols for its use in key experimental assays.
Data Presentation
Biochemical and Cellular Activity of A-366
| Parameter | Value | Cell Line / System | Reference |
| IC50 (G9a) | 3.3 nM | Biochemical Assay | [1] |
| IC50 (GLP) | 38 nM | Biochemical Assay | [1] |
| Cellular EC50 (H3K9me2 reduction) | ~300 nM | PC-3 cells | [1] |
| In Vivo Efficacy | 45% Tumor Growth Inhibition | MV4;11 Xenograft | [1] |
Selectivity Profile of A-366
A-366 exhibits high selectivity for G9a and GLP, with over 1000-fold selectivity against a panel of 21 other methyltransferases.[1] This high degree of selectivity makes it an excellent tool for specifically probing the functions of G9a/GLP.
Signaling Pathways
G9a has been shown to regulate several critical signaling pathways involved in cancer progression. Inhibition of G9a by A-366 can modulate these pathways, leading to anti-tumor effects.
Caption: G9a signaling pathways affected by A-366.
Experimental Protocols
Western Blot for H3K9me2 Inhibition
This protocol describes how to assess the cellular activity of A-366 by measuring the reduction in global H3K9me2 levels.
Caption: Western Blot workflow for H3K9me2 detection.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLT-16) or other cell lines of interest.
-
A-366 compound.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with a dose-range of A-366 (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for 72 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me2 (e.g., 1:1000 dilution) and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest (e.g., MV4;11).
-
A-366 compound.
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of A-366. Include wells with untreated cells and no-cell controls (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 14 days for MV4;11 cells).[2]
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence (no-cell control) from all other measurements. Plot the cell viability against the log of the A-366 concentration to determine the IC50.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest (e.g., MV4;11).
-
A-366 compound.
-
PBS.
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with A-366 at various concentrations for a specified duration (e.g., 14 days for MV4;11 cells).[3]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Xenograft Study
This protocol outlines a procedure for evaluating the in vivo efficacy of A-366 in a mouse xenograft model.
Caption: In vivo xenograft study workflow.
Materials:
-
MV4;11 cells.
-
SCID/bg mice (6-8 weeks old).
-
Matrigel.
-
A-366 compound.
-
Vehicle solution.
-
Osmotic mini-pumps.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously implant 5 x 10^6 MV4;11 cells mixed with Matrigel into the flank of SCID/bg mice.[2]
-
Tumor Growth: Allow the tumors to grow to an average volume of approximately 200 mm³.[2]
-
Treatment Administration:
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors. Tumor growth inhibition can be calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
A-366 is a highly valuable chemical probe for investigating the biological roles of G9a and GLP. Its potency and selectivity make it a superior tool compared to less specific inhibitors. The protocols provided here offer a starting point for researchers to utilize A-366 in their studies to further unravel the complex functions of G9a in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
- 3. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, also known as A-366, is a potent and highly selective chemical probe for the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3][4] As a peptide-competitive inhibitor, A-366 offers a valuable tool for investigating the biological roles of G9a and GLP in various physiological and pathological processes, particularly in oncology. These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in the development and maintenance of several cancers, including leukemia, making them attractive targets for therapeutic intervention.
These application notes provide an overview of the biochemical and cellular activity of A-366, along with detailed protocols for its use in in vitro and in vivo settings.
Biochemical and Cellular Activity
A-366 is a potent inhibitor of G9a and GLP with nanomolar efficacy.[1][2][3][4] It exhibits remarkable selectivity, with over a 1000-fold greater potency for G9a/GLP compared to at least 21 other methyltransferases.[1][2][3][4] In cellular assays, A-366 effectively reduces global levels of H3K9me2 in a concentration-dependent manner.[3] This inhibition of G9a/GLP's methyltransferase activity leads to changes in gene expression, which can induce cellular differentiation and inhibit the proliferation of cancer cells, particularly in hematological malignancies.[3]
Quantitative Data Summary
| Parameter | Target | Value | Notes |
| IC50 | G9a (EHMT2) | 3.3 nM | In vitro enzymatic assay.[1][2][3][4] |
| IC50 | GLP (EHMT1) | 38 nM | In vitro enzymatic assay.[1][3] |
| Cellular EC50 | H3K9me2 reduction | ~300 nM | In PC-3 prostate adenocarcinoma cells after 72 hours. |
| Selectivity | Other Methyltransferases | >1000-fold | Tested against a panel of 21 other methyltransferases.[1][2][3][4] |
Signaling Pathway
The primary mechanism of action of A-366 is the direct inhibition of the enzymatic activity of G9a and GLP. This leads to a reduction in H3K9me2 levels, a key epigenetic mark for gene silencing. The downstream consequences of this epigenetic reprogramming can include the reactivation of tumor suppressor genes and the induction of cellular differentiation pathways, ultimately leading to decreased cancer cell proliferation and survival.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the effects of A-366 in a drug discovery context, from initial in vitro characterization to in vivo efficacy studies.
Protocol 1: In-Cell Western Assay for H3K9me2 Levels
This protocol describes a method to quantify changes in intracellular H3K9me2 levels in response to A-366 treatment.
Materials:
-
A-366 (stock solution in DMSO)
-
Cell line of interest (e.g., PC-3)
-
96-well microplate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (3.7%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibody: Rabbit anti-H3K9me2
-
Primary antibody: Mouse anti-Total Histone H3 (for normalization)
-
Secondary antibody: IRDye®-conjugated anti-rabbit IgG
-
Secondary antibody: IRDye®-conjugated anti-mouse IgG
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer at the time of analysis. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of A-366 (e.g., 0.1 to 10 µM) for the desired time (e.g., 72 hours). Include a DMSO-only control.
-
Fixation: After treatment, remove the medium and wash the cells once with PBS. Add 100 µL of 3.7% formaldehyde to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Add 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
Blocking: Wash the cells twice with PBS. Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-H3K9me2 and anti-Total Histone H3) in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells four times with PBS containing 0.1% Tween-20. Dilute the fluorescently-labeled secondary antibodies in blocking buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells four times with PBS containing 0.1% Tween-20. Remove the final wash and allow the plate to dry. Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal.
Protocol 2: Leukemia Cell Differentiation Assay
This protocol is designed to assess the ability of A-366 to induce differentiation in leukemia cell lines (e.g., MV4;11 or HL-60).
Materials:
-
A-366 (stock solution in DMSO)
-
Leukemia cell line (e.g., MV4;11)
-
Cell culture medium
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
FITC-conjugated anti-CD11b antibody (or another relevant differentiation marker)
-
Propidium iodide (PI) or DAPI for viability staining
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture leukemia cells in suspension. Seed the cells at an appropriate density and treat with various concentrations of A-366 (e.g., 0.1 to 10 µM) for an extended period (e.g., 4 to 14 days). Include a DMSO-only control.
-
Cell Harvesting and Staining: After the treatment period, harvest the cells by centrifugation. Wash the cells with cold PBS. Resuspend the cells in flow cytometry buffer.
-
Antibody Staining: Add the FITC-conjugated anti-CD11b antibody to the cell suspension. Incubate for 30 minutes at 4°C in the dark.
-
Viability Staining: Wash the cells with flow cytometry buffer. Resuspend the cells in buffer containing a viability dye like PI or DAPI.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Gate on the live cell population and quantify the percentage of CD11b-positive cells as an indicator of differentiation.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of A-366 in a mouse xenograft model.
Materials:
-
A-366
-
Vehicle for in vivo administration
-
Immunocompromised mice (e.g., SCID or NSG)
-
Tumor cells (e.g., MV4;11)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Osmotic mini-pumps
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 MV4;11 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Cohort Formation: Allow the tumors to grow to a palpable size (e.g., ~100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: For continuous exposure, A-366 can be administered via osmotic mini-pumps. For example, a dose of 30 mg/kg/day for 14 days has been reported.[3] The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess the levels of H3K9me2 by Western blot or immunohistochemistry to confirm target engagement.
-
Data Analysis: Plot the average tumor volume over time for each group to evaluate the efficacy of A-366 in inhibiting tumor growth.
Conclusion
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) is a valuable research tool for studying the roles of G9a and GLP in health and disease. Its high potency and selectivity make it a suitable probe for target validation and for exploring the therapeutic potential of G9a/GLP inhibition, particularly in the context of oncology. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their specific models of interest.
References
A-366: Application Notes and Protocols for Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-366 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and GLP (EHMT1).[1][2][3][4] By catalytically inhibiting these enzymes, A-366 leads to a reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression and the formation of heterochromatin.[4][5] This targeted modulation of histone methylation provides a powerful tool for investigating the role of G9a/GLP in gene regulation and offers therapeutic potential in various diseases, including cancer.[5][6][7][8] These application notes provide a comprehensive overview of A-366, its mechanism of action, and detailed protocols for its use in gene expression studies.
Introduction
Epigenetic modifications, such as histone methylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. The histone methyltransferases G9a and GLP are primary writers of the H3K9me2 mark, which contributes to the formation of a condensed chromatin structure (heterochromatin) that is generally inaccessible to the transcriptional machinery. Dysregulation of G9a/GLP activity has been implicated in the silencing of tumor suppressor genes and the maintenance of a malignant phenotype in various cancers.[5][6]
A-366 is a peptide-competitive inhibitor that demonstrates high selectivity for G9a and GLP over a wide range of other methyltransferases.[1][2][9] Its ability to specifically reduce H3K9me2 levels allows for the targeted reactivation of silenced genes. This makes A-366 an invaluable chemical probe for elucidating the downstream effects of G9a/GLP inhibition on global gene expression profiles and for identifying potential therapeutic targets.
Mechanism of Action
A-366 functions by directly inhibiting the catalytic activity of G9a and GLP. This inhibition prevents the transfer of methyl groups to histone H3 at lysine 9, leading to a global reduction in H3K9me2 levels. The decrease in this repressive histone mark results in a more open chromatin state (euchromatin), which allows for the binding of transcription factors and the initiation of gene expression for previously silenced genes.
Data Presentation
The following table summarizes the key quantitative data for A-366 based on published literature.
| Parameter | Value | Enzyme/Cell Line | Notes | Reference |
| IC50 | 3.3 nM | G9a | In vitro enzyme assay. | [1],,[2] |
| 38 nM | GLP (EHMT1) | In vitro enzyme assay. | [1],[2] | |
| 182.6 nM | Spindlin1-H3K4me3 interaction | A-366 also shows activity against this chromatin reader. | [2] | |
| Cellular EC50 | ~300 nM | PC-3 cells | For reduction of total H3K9me2 levels after 72 hours. | [2] |
| Effective Concentration | 0.3 - 3 µM | PC-3 cells | For dose-dependent reduction of H3K9me2 over 72 hours. | [2] |
| 0.01 - 10 µM | HL-60 cells | Resulted in dose-dependent differentiation and decreased proliferation over 4 days. | [2] | |
| 0.01 - 10 µM | MV4;11 cells | Induced differentiation and affected viability over 14 days. | [2] | |
| Selectivity | >1000-fold | Over 21 other methyltransferases | Demonstrates high selectivity for G9a/GLP. | [1],,[2] |
Experimental Protocols
General Guidelines for A-366 Handling and Storage
-
Solubility: A-366 is soluble in DMSO (up to 65 mg/mL or 197.3 mM) and 1eq. HCl (up to 100 mM).[1][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Storage: Store the solid compound at -20°C.[4] Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles.
Protocol 1: In Vitro Treatment of Adherent Cells with A-366 for Gene Expression Analysis
This protocol provides a general framework for treating adherent cancer cell lines with A-366 to assess its impact on gene expression.
Materials:
-
Adherent cell line of interest (e.g., PC-3, HCT116)
-
Complete cell culture medium
-
A-366 (solid)
-
Sterile DMSO
-
Sterile microcentrifuge tubes
-
Cell culture plates (e.g., 6-well plates)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
RNA extraction kit
-
qRT-PCR reagents and instrument or RNA-sequencing platform
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T75 flask.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment. Incubate overnight at 37°C and 5% CO2.
-
-
Preparation of A-366 Working Solutions:
-
Prepare a 10 mM stock solution of A-366 in sterile DMSO. Aliquot and store at -80°C.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of A-366 in complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 0.3, 1, 3 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest A-366 concentration.
-
-
A-366 Treatment:
-
Aspirate the old medium from the seeded cells.
-
Add the appropriate volume of the A-366 working solutions or the vehicle control medium to each well.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Lysis and RNA Extraction:
-
After the treatment period, aspirate the medium and wash the cells once with PBS.
-
Lyse the cells directly in the wells using the lysis buffer from your RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
Gene Expression Analysis:
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers for your genes of interest. Normalize the expression data to a stable housekeeping gene.
-
RNA-sequencing: Prepare libraries from the extracted RNA and perform sequencing. Analyze the data to identify differentially expressed genes.
-
Concluding Remarks
A-366 is a valuable tool for studying the epigenetic regulation of gene expression mediated by G9a and GLP. Its high potency and selectivity allow for precise interrogation of the consequences of H3K9me2 reduction. The protocols outlined in these application notes provide a starting point for researchers to design and execute experiments aimed at understanding the role of G9a/GLP in their biological systems of interest. As with any small molecule inhibitor, it is crucial to include appropriate controls and to validate findings through orthogonal approaches. The continued use of A-366 in research is expected to further unravel the complexities of epigenetic control in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. A 366 | G9a/GLP Inhibitor: R&D Systems [rndsystems.com]
- 5. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 7. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
A-366 Technical Support Center: Troubleshooting Unexpected G9a Inhibition Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results with A-366, a potent and selective inhibitor of the histone methyltransferases G9a (EHMT2) and GLP (EHMT1). While A-366 is a valuable tool for studying the biological roles of these enzymes, experimental outcomes can sometimes deviate from expectations. This resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate these challenges.
Troubleshooting Guide
When A-366 does not produce the expected G9a inhibition-related phenotype, a systematic approach to troubleshooting is essential. The table below outlines potential causes and suggests corresponding solutions.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak reduction in global H3K9me2 levels | Compound Instability/Degradation: A-366 may have degraded due to improper storage or handling. Stock solutions of A-366 are typically stored at -80°C for up to 6 months or -20°C for 1 month.[1] | Prepare fresh A-366 stock solutions. Ensure proper storage conditions and minimize freeze-thaw cycles. |
| Suboptimal Concentration: The concentration of A-366 used may be too low to achieve effective inhibition in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. A typical starting range is 0.3-3 μM.[1] | |
| Insufficient Incubation Time: The duration of treatment may not be long enough to observe a significant decrease in H3K9me2 levels. | Increase the incubation time. Reductions in H3K9me2 are often observed after 72 hours of treatment.[1][2] | |
| Assay-related Issues: Problems with antibody performance or detection methods in your Western blot or other assays. | Validate your H3K9me2 antibody and optimize your detection protocol. Include positive and negative controls. | |
| Reduction in H3K9me2, but no expected downstream phenotype (e.g., no effect on cell proliferation) | Cell Line-Specific Effects: The biological consequence of G9a/GLP inhibition can be highly cell-type dependent. Some cell lines may not exhibit a proliferative response to G9a/GLP inhibition despite effective H3K9me2 reduction.[3] | Compare the effects of A-366 with other G9a/GLP inhibitors like UNC0638 in the same cell line. This can help distinguish between compound-specific effects and a true lack of phenotypic response to G9a/GLP inhibition in that context.[3] |
| Functional Redundancy: Other histone methyltransferases might compensate for the loss of G9a/GLP activity. | Investigate the expression and activity of other H3K9 methyltransferases in your cell line of interest. | |
| Off-Target Effects of Comparator Compounds: If comparing to other inhibitors, be aware that they may have different off-target profiles that could contribute to the observed phenotype. A-366 is known for its high selectivity against other methyltransferases.[4][5][6] | Carefully review the selectivity profiles of all compounds used in your experiments. | |
| Inconsistent or irreproducible results | Solubility Issues: A-366 may precipitate out of solution in cell culture media, leading to inconsistent effective concentrations. | Ensure complete dissolution of A-366 in a suitable solvent (e.g., DMSO) before diluting in culture media. Visually inspect for any precipitation. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence experimental outcomes.[7][8] | Standardize cell culture protocols, including seeding density and passage number. Use consistent batches of media and supplements. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-366?
A1: A-366 is a potent and highly selective, peptide-competitive inhibitor of the histone methyltransferases G9a and the closely related G9a-like protein (GLP).[4][5][6] It binds to the substrate-binding pocket of these enzymes, preventing the methylation of histone H3 at lysine 9 (H3K9).
Q2: What is the typical concentration range for using A-366 in cell-based assays?
A2: The effective concentration of A-366 can vary between cell lines. However, a common concentration range to observe a reduction in H3K9me2 levels is between 0.3 and 3 μM.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: How quickly can I expect to see a reduction in H3K9me2 levels after A-366 treatment?
A3: A significant reduction in global H3K9me2 levels is typically observed after 48 to 72 hours of continuous exposure to A-366.[1][2]
Q4: My H3K9me2 levels are reduced, but I don't see an effect on cell proliferation. Is this normal?
A4: Yes, this can be a normal observation. Several studies have shown that while A-366 effectively reduces H3K9me2 levels in various cell lines, this does not always translate into an anti-proliferative effect.[3] The impact of G9a/GLP inhibition on cell growth is highly context- and cell-type-dependent.
Q5: How should I prepare and store A-366?
A5: A-366 is typically dissolved in DMSO to prepare a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[1] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: In-Cell Western Assay for H3K9me2 Levels
This protocol is adapted from methodologies used to assess the cellular activity of A-366.[2]
Materials:
-
PC-3 prostate adenocarcinoma cells (or other cell line of interest)
-
96-well cell culture plates
-
A-366
-
DMSO (vehicle control)
-
Primary antibodies: Rabbit anti-H3K9me2, Mouse anti-Total Histone H3
-
Secondary antibodies: IRDye-conjugated Goat anti-Rabbit, IRDye-conjugated Goat anti-Mouse
-
Formaldehyde
-
Triton X-100
-
Odyssey Blocking Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed PC-3 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of A-366 in cell culture medium. A typical concentration range to test is 0.01 µM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of A-366 or DMSO.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, fix the cells by adding formaldehyde to a final concentration of 4% for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the wells with Odyssey Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies (anti-H3K9me2 and anti-Total Histone H3) diluted in Odyssey Blocking Buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the corresponding IRDye-conjugated secondary antibodies diluted in Odyssey Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both H3K9me2 and Total Histone H3. Normalize the H3K9me2 signal to the Total Histone H3 signal to account for variations in cell number.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]
- 5. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia [plos.figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 10 mM. For most biological experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q2: How should I store the compound and its solutions to ensure stability?
A2: The powdered form of the compound should be stored in a dark place under an inert atmosphere at 2-8°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. It is recommended to use a freshly thawed aliquot for each experiment.
Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The solubility in aqueous media is significantly lower than in DMSO. Try working with a lower final concentration of the compound.
-
Increase the solvent concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts (typically below 0.5% in cell-based assays), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a stepwise dilution: Instead of diluting the stock solution directly into the final volume of your aqueous medium, perform one or more intermediate dilution steps.
-
Consider co-solvents: In some cases, the use of a co-solvent such as glycerol, PEG400, or Tween 80 in the final solution can help to improve solubility. The compatibility of any co-solvent with your experimental system must be validated.
Q4: My experimental results are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Compound stability: The stability of the compound in your specific cell culture medium or buffer over the time course of your experiment may be a factor. It is advisable to perform a stability test of the compound in your experimental medium.
-
Solution preparation: Ensure that your stock solution is fully dissolved and that your dilutions are accurate. Vortexing the stock solution before making dilutions can help ensure homogeneity.
-
Experimental conditions: Variations in cell density, incubation time, and other experimental parameters can lead to inconsistent results. Standardize your protocols as much as possible.
-
Freeze-thaw cycles: As mentioned, repeatedly freezing and thawing your stock solution can lead to degradation of the compound.
Troubleshooting Guides
Guide 1: Optimizing the Working Concentration
If you are unsure of the optimal working concentration for your experiment, a dose-response study is recommended.
-
Prepare a dilution series: From your DMSO stock solution, prepare a series of dilutions to cover a broad range of concentrations (e.g., from nanomolar to micromolar).
-
Treat your experimental system: Apply the different concentrations to your cells or assay.
-
Measure the response: After the appropriate incubation time, measure the biological response of interest.
-
Determine the optimal concentration: Plot the response against the compound concentration to determine the effective concentration range for your system.
Guide 2: Addressing Low Compound Activity
If the compound is showing lower than expected activity, consider the following:
-
Solubility issues: The compound may not be fully dissolved in your experimental medium, leading to a lower effective concentration. Refer to the troubleshooting steps for precipitation.
-
Compound degradation: The compound may be unstable in your experimental conditions. Test the stability of the compound in your medium over the duration of your experiment.
-
Cell permeability: For cell-based assays, the compound may have low permeability across the cell membrane.
-
Incorrect concentration: Double-check your calculations for stock solution preparation and dilutions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C19H27N3O2 | ChemBK[1] |
| Molar Mass | 329.44 g/mol | ChemBK[1] |
| Appearance | White to beige powder | ChemBK[1] |
| Solubility | 10 mM in DMSO | ChemBK[1] |
| Storage (Powder) | 2-8°C, inert atmosphere, dark place | BLDpharm[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out 3.29 mg of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine powder.
-
Add DMSO: Add 1 mL of high-purity DMSO to the powder.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Store the stock solution: Aliquot the 10 mM stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the preparation of a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Thaw the stock solution: Thaw a vial of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. For example, add 5 µL of the 10 mM stock to 495 µL of medium.
-
Prepare the final working solution: Dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium. The final DMSO concentration will be 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this case) to the cell culture medium without the compound.
Visualizations
Caption: A general workflow for using the compound.
Caption: A troubleshooting decision tree for experiments.
References
A-366 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for A-366, a potent and selective inhibitor of the G9a/GLP histone methyltransferases. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding potential off-target effects of A-366 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for A-366?
A-366 is a small molecule inhibitor that is highly selective for the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] It acts as a peptide-competitive inhibitor, preventing the methylation of histone H3 at lysine 9 (H3K9). The primary downstream effect of A-366 treatment is a global reduction in cellular levels of mono- and di-methylated H3K9 (H3K9me1 and H3K9me2).
Q2: How does A-366 compare to other G9a/GLP inhibitors like UNC0638 or BIX-01294?
A-366 was developed as a next-generation G9a/GLP inhibitor with an improved selectivity profile and reduced cytotoxicity compared to earlier compounds like UNC0638 and BIX-01294.[1][2] For example, in MCF-7 breast cancer cells, UNC0638 has been shown to reduce clonogenicity, an effect not observed with A-366, suggesting off-target activities of UNC0638 that are absent in A-366.
Q3: What are the known off-target activities of A-366?
A-366 is highly selective for G9a and GLP. It has been profiled against a panel of 21 other histone methyltransferases and demonstrated over 1,000-fold selectivity. While a comprehensive screening against a broad panel of kinases is not publicly available, its design as a peptide-competitive inhibitor for a methyltransferase suggests a lower probability of potent off-target kinase activity. However, researchers should always validate that the observed phenotype is due to G9a/GLP inhibition.
Q4: At what concentration should I use A-366 in my cellular experiments?
The effective concentration of A-366 can vary significantly between cell lines. A dose-response experiment is crucial. Typically, concentrations ranging from 100 nM to 5 µM are used. To confirm on-target activity, you should observe a dose-dependent decrease in global H3K9me2 levels, which should correlate with your observed phenotype. For many leukemia cell lines, effects on differentiation and viability are observed in the 1-5 µM range.
Data Presentation
Table 1: A-366 Inhibitor Potency and Selectivity
| Target | IC50 (nM) | Selectivity |
| G9a | 3.3 | >1000-fold vs. 21 other methyltransferases |
| GLP | 38 | >1000-fold vs. 21 other methyltransferases |
Data sourced from Selleck Chemicals product datasheet.[1]
Table 2: Comparative Cytotoxicity of G9a/GLP Inhibitors in Leukemia Cell Lines
| Cell Line | Compound | Reported IC50 (µM) for Cell Viability |
| MV4-11 | Venetoclax | <0.1 |
| MOLM-13 | Venetoclax | <0.1 |
| Kasumi-1 | Venetoclax | 5.4 - 6.8 |
| MV4-11 | Obatoclax | 0.009 - 0.046 |
| MOLM-13 | Obatoclax | 0.004 - 0.16 |
| Kasumi-1 | Obatoclax | 0.008 - 0.845 |
Data from a study on venetoclax and obatoclax sensitivity, provided for comparative context.[3]
Troubleshooting Guide
Problem 1: I am observing high levels of cell death that do not correlate with H3K9me2 reduction.
This may indicate an off-target cytotoxic effect or a non-specific effect at high concentrations.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Problem 2: My cells show the expected phenotype, but I'm not sure if it's a specific G9a/GLP effect.
Validating that the observed phenotype is a direct result of G9a/GLP inhibition is critical.
-
Validation Strategy:
Caption: Logic diagram for validating on-target effects.
Experimental Protocols
Protocol 1: Western Blot for H3K9me2 Levels
This protocol allows for the semi-quantitative assessment of global H3K9me2 levels in treated cells.
-
Cell Lysis and Histone Extraction:
-
Treat cells with varying concentrations of A-366 (and a vehicle control, e.g., 0.1% DMSO) for your desired time point (e.g., 48-96 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2 with protease inhibitors) on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant containing the acid-soluble histones.
-
Neutralize the extract with 2 M NaOH (1/5th of the volume).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 10-15 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Develop with an ECL substrate and image the blot.
-
Crucially, probe a parallel blot or strip and re-probe the same blot for Total Histone H3 as a loading control.
-
Protocol 2: Cellular AlphaLISA for H3K9me2
This provides a high-throughput, quantitative method to measure H3K9me2 levels. This is a generalized protocol; always refer to the specific kit manufacturer's instructions.[4][5]
-
Cell Plating and Treatment:
-
Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere (if applicable).
-
Treat cells with a dilution series of A-366 and vehicle control.
-
Incubate for the desired duration.
-
-
Cell Lysis and Histone Extraction (No-Wash Protocol):
-
Carefully remove the culture medium.
-
Add the manufacturer-provided Cell-Histone Lysis Buffer and incubate as directed (e.g., 15 minutes at room temperature).
-
Add Cell-Histone Extraction Buffer and incubate to release histones.
-
-
Detection:
-
Add the detection mixture containing AlphaLISA Acceptor beads (coated with anti-H3K9me2 antibody) and a Biotinylated anti-Histone H3 (C-terminus) antibody. Incubate for 60 minutes in the dark.
-
Add Streptavidin-coated Donor beads. Incubate for 30-60 minutes in the dark.
-
Read the plate on an Alpha-enabled plate reader (emission at 615 nm). The signal is proportional to the amount of H3K9me2.
-
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.[6][7][8]
-
Cell Seeding:
-
Create a single-cell suspension of your cell line using trypsin.
-
Count cells accurately. Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number should be optimized to yield 50-150 countable colonies in the vehicle control wells.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with A-366 at various concentrations (and a vehicle control).
-
Incubate for the desired treatment duration. Depending on the experimental design, the treatment can be continuous (drug is left in the media) or for a fixed period (media is replaced with fresh media).
-
-
Colony Formation:
-
Incubate the plates for 7-21 days, depending on the growth rate of the cell line, until visible colonies are formed.
-
-
Staining and Counting:
-
Remove the media and gently wash the wells with PBS.
-
Fix the colonies with a methanol/acetic acid solution (e.g., 3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and let them air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells). The surviving fraction can then be calculated for each treatment condition relative to the vehicle control.
-
Signaling Pathway Overview
Caption: Intended on-target vs. potential off-target pathways.
References
- 1. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]
- 2. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia [plos.figshare.com]
- 3. scielo.br [scielo.br]
- 4. revvity.com [revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Clonogenic Assay [bio-protocol.org]
Technical Support Center: Enhancing Solubility of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine in Dimethyl Sulfoxide (DMSO).
I. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine in DMSO?
A1: The reported solubility of this compound in DMSO is approximately 10 mM. However, this can be affected by the purity of the compound, the water content of the DMSO, and storage conditions.
Q2: My compound is not dissolving in DMSO at the expected concentration. What are the initial troubleshooting steps?
A2:
-
Verify Compound and Solvent Quality: Ensure the compound is of high purity and the DMSO is anhydrous and of high quality. Water absorption by DMSO can decrease the solubility of some organic compounds.
-
Gentle Heating: Warm the solution to 30-40°C. Increased temperature can enhance the rate of dissolution and solubility.[1] Avoid excessive heat to prevent compound degradation.
-
Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer or an ultrasonic bath to aid in the dissolution process.
Q3: Can the pH of the DMSO solution be adjusted to improve solubility?
A3: While DMSO is an aprotic solvent and does not have a pH in the same sense as aqueous solutions, the basicity of the 2'-amine group on your compound suggests that its solubility can be influenced by the addition of small amounts of acidic or basic modifiers. The addition of a small amount of a suitable acid to form a salt in situ can significantly increase solubility.[1][2][3][4]
Q4: Are there alternative solvents or co-solvents I can use with DMSO?
A4: Yes, using a co-solvent with DMSO can be an effective strategy.[5] Common co-solvents include ethanol, N,N-dimethylformamide (DMF), and polyethylene glycol 400 (PEG400).[6] These can alter the polarity of the solvent system and improve the solubility of your compound. It is crucial to ensure the chosen co-solvent is compatible with your downstream experiments.
Q5: How can I prepare a salt of my compound to improve its solubility?
A5: Salt formation is a common and effective method for increasing the solubility of ionizable compounds.[1][2][3][4][7] For your basic compound, this would involve reacting it with an acid to form a more soluble salt. A detailed protocol for a small-scale salt formation screening is provided in the Troubleshooting Guides section.
II. Troubleshooting Guides
Guide 1: Initial Solubility Issues in DMSO
This guide provides a step-by-step approach if you are unable to dissolve the compound in DMSO at your desired concentration.
Guide 2: Advanced Solubility Enhancement Techniques
If initial troubleshooting fails, the following advanced techniques can be employed.
III. Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine if the addition of a co-solvent can improve the solubility of the target compound in DMSO.
Materials:
-
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
-
Anhydrous DMSO
-
Co-solvents: Ethanol, N,N-dimethylformamide (DMF), PEG400
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of the compound in 100% DMSO at the highest achievable concentration.
-
Prepare a series of DMSO:co-solvent mixtures (e.g., 9:1, 8:2, 7:3 v/v).
-
Add the compound to each DMSO:co-solvent mixture to achieve the desired final concentration.
-
Vortex each solution for 2 minutes.
-
Sonicate for 10 minutes.
-
Visually inspect for complete dissolution.
-
If dissolution is successful, let the solution stand at room temperature for 24 hours and re-inspect for any precipitation.
Data Presentation:
| DMSO:Co-solvent (v/v) | Co-solvent | Max Achieved Concentration (mM) | Observations (24h) |
| 10:0 | None | 10 | - |
| 9:1 | Ethanol | [Experimental Data] | [e.g., Clear, Precipitate] |
| 8:2 | Ethanol | [Experimental Data] | [e.g., Clear, Precipitate] |
| 9:1 | DMF | [Experimental Data] | [e.g., Clear, Precipitate] |
| 8:2 | DMF | [Experimental Data] | [e.g., Clear, Precipitate] |
| 9:1 | PEG400 | [Experimental Data] | [e.g., Clear, Precipitate] |
| 8:2 | PEG400 | [Experimental Data] | [e.g., Clear, Precipitate] |
Protocol 2: pH Adjustment for Solubility Enhancement (In-situ Salt Formation)
Objective: To investigate if adjusting the "pH" of the DMSO solution with an acid can improve solubility.
Materials:
-
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
-
Anhydrous DMSO
-
Acidic modifiers (e.g., 1M HCl in isopropanol, 1M methanesulfonic acid in isopropanol)
-
Vortex mixer
-
Sonicator
Procedure:
-
Attempt to prepare a suspension of the compound in DMSO at a concentration higher than its known solubility (e.g., 20 mM).
-
To this suspension, add the acidic modifier dropwise while vortexing.
-
Continue adding the acid until the compound dissolves.
-
Note the volume of acid added.
-
Let the solution stand for 24 hours to check for stability.
Data Presentation:
| Acidic Modifier | Molar Equivalents of Acid Added | Final Concentration (mM) | Observations (24h) |
| HCl in Isopropanol | [Experimental Data] | [Experimental Data] | [e.g., Clear, Precipitate] |
| Methanesulfonic acid in Isopropanol | [Experimental Data] | [Experimental Data] | [e.g., Clear, Precipitate] |
Protocol 3: Small-Scale Salt Formation Screening
Objective: To form different salts of the compound and test their solubility in DMSO.
Materials:
-
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
-
Acids for salt formation (e.g., HCl, methanesulfonic acid, tartaric acid)
-
Solvents for reaction (e.g., isopropanol, ethyl acetate)
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve the free base of the compound in a minimal amount of a suitable organic solvent (e.g., isopropanol).
-
In a separate vial, dissolve one molar equivalent of the chosen acid in the same solvent.
-
Slowly add the acid solution to the solution of the free base while stirring.
-
If a precipitate forms, collect it by centrifugation, wash with the solvent, and dry under vacuum.
-
Attempt to dissolve the newly formed salt in DMSO at the desired concentration.
-
Compare the solubility of the salt to that of the free base.
Data Presentation:
| Salt Form | Solubility in DMSO (mM) |
| Free Base | 10 |
| Hydrochloride | [Experimental Data] |
| Mesylate | [Experimental Data] |
| Tartrate | [Experimental Data] |
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: A-366 Degradation and Storage
Welcome to the technical support center for A-366. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of A-366. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of solid A-366?
For long-term stability, solid A-366 should be stored at -20°C.[1] Proper storage is critical to minimize degradation and ensure the integrity of the compound for your experiments.
Q2: How should I prepare and store A-366 solutions?
A-366 is soluble in DMSO.[2] For stock solutions, it is advisable to dissolve A-366 in anhydrous DMSO. To avoid repeated freeze-thaw cycles which can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C.
Q3: I've observed precipitation in my A-366 stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture. Gently warm the solution and vortex to redissolve the precipitate. To prevent this, ensure you are using anhydrous DMSO and that your stock concentration is within the recommended solubility limits.
Q4: What are the potential degradation pathways for A-366?
Based on the chemical structure of A-366, which includes a spiroindoline core, a pyrrolidine ring, and a propoxy ether linkage, several potential degradation pathways can be anticipated:
-
Hydrolysis: The ether linkage in the propoxy chain is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to cleavage of the side chain from the indoline core.
-
Oxidation: The pyrrolidine ring and the electron-rich aromatic ring system can be susceptible to oxidation.
Q5: How can I assess the stability of my A-366 sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of A-366. This involves developing an HPLC method that can separate the intact A-366 from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of A-366 due to improper storage or handling. | 1. Verify that solid A-366 has been stored at -20°C.2. Prepare fresh stock solutions from solid material.3. Aliquot stock solutions to minimize freeze-thaw cycles.4. Assess the purity of your A-366 sample using HPLC. |
| Loss of compound activity | Degradation of A-366 in experimental media. | 1. Prepare fresh dilutions of A-366 in your experimental buffer immediately before use.2. Consider the pH and composition of your media, as extreme pH can promote hydrolysis.3. Perform a time-course experiment to assess the stability of A-366 in your specific experimental conditions. |
| Appearance of unknown peaks in HPLC analysis | Presence of degradation products. | 1. Characterize the unknown peaks using mass spectrometry (LC-MS) to identify potential degradation products.2. Review your storage and handling procedures to identify potential causes of degradation. |
Experimental Protocols
Protocol: Stability Assessment of A-366 by HPLC
This protocol outlines a general procedure for developing a stability-indicating HPLC method for A-366.
1. Materials and Reagents:
-
A-366 reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate buffer components)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Method Development:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is recommended to ensure the separation of compounds with a wide range of polarities.
-
Sample Preparation: Prepare a stock solution of A-366 in DMSO at a known concentration (e.g., 10 mM). Dilute the stock solution with the initial mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the UV absorbance maximum of A-366.
-
Gradient Program: Start with a low percentage of acetonitrile and gradually increase to a high percentage over a defined time to elute all components.
-
3. Forced Degradation Studies:
To generate potential degradation products and validate the stability-indicating nature of the HPLC method, subject A-366 solutions to stress conditions:
-
Acidic Hydrolysis: Incubate A-366 solution in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate A-366 solution in a mild basic solution (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat A-366 solution with a mild oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Photostability: Expose A-366 solution to UV light.
Analyze the stressed samples by the developed HPLC method to observe the formation of degradation peaks and ensure they are well-resolved from the parent A-366 peak.
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating key concepts related to A-366 and its analysis.
Caption: Potential degradation pathways of A-366.
Caption: Workflow for analyzing the stability of A-366.
References
Technical Support Center: A-366 In Vivo Delivery
Welcome to the technical support center for the in vivo application of A-366, a potent and selective inhibitor of the histone methyltransferases G9a and GLP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for preclinical studies involving A-366.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-366?
A-366 is a small molecule inhibitor that selectively targets the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[1][2] G9a and GLP form a complex that is primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][3][4] This methylation event is a key epigenetic mark associated with transcriptional repression. By inhibiting G9a/GLP, A-366 prevents the silencing of certain genes, including tumor suppressor genes, which can lead to anti-cancer effects.[3][4] G9a can also methylate non-histone proteins, such as p53, further expanding its role in cancer biology.[3][5]
Q2: What are the recommended in vivo delivery methods for A-366?
The most commonly reported and effective method for in vivo administration of A-366 is via intraperitoneal (IP) injection. Studies have also utilized continuous delivery via osmotic mini-pumps for sustained exposure.[1] The choice of delivery method will depend on the specific experimental design, including the desired dosing regimen and duration of the study.
Q3: How should I formulate A-366 for in vivo administration?
A-366 is a poorly soluble compound, requiring a specific formulation for in vivo use. Two effective formulations have been reported to achieve a solubility of at least 2.5 mg/mL:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation 2: 10% DMSO and 90% (20% SBE-β-CD in saline).
It is crucial to prepare the formulation fresh before each use and to ensure complete dissolution of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Formulation | Incomplete dissolution of A-366. | - Ensure you are using a validated formulation (see FAQs).- Prepare the formulation fresh before each administration.- Use gentle warming and vortexing to aid dissolution.- Filter the final solution through a 0.22 µm filter to remove any undissolved particles. |
| Low Bioavailability | - Poor absorption from the injection site.- Rapid metabolism or clearance. | - Consider the use of permeation enhancers in your formulation (consult relevant literature for compatibility with A-366).- Switch to a delivery method with higher bioavailability, such as intravenous (IV) injection, if your experimental design allows. Note that IV administration may require a different formulation and dose adjustment.- For oral administration, which is generally not recommended due to expected low bioavailability, consider co-administration with a bioavailability enhancer. |
| Inconsistent Efficacy in Animal Models | - Improper dosing or administration.- Variability in animal models.- Tumor heterogeneity. | - Ensure accurate and consistent dosing for all animals.- Use a sufficient number of animals per group to account for biological variability.- Characterize your animal model thoroughly to understand its response to epigenetic modulators.- Consider the possibility of resistance mechanisms and investigate downstream markers of G9a/GLP inhibition (e.g., H3K9me2 levels) in tumor tissue. |
| Observed Toxicity (e.g., weight loss, lethargy) | - Off-target effects of A-366.- Vehicle-related toxicity.- Dose is too high for the specific animal model. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Run a vehicle-only control group to assess any toxicity related to the formulation.- Monitor animals closely for any signs of toxicity and adjust the dose or treatment schedule accordingly.- While A-366 is highly selective, consider potential off-target effects and assess relevant biomarkers if unexpected toxicity is observed. |
Data on In Vivo Efficacy of A-366
| Animal Model | Cancer Type | Administration Route | Dosage | Key Findings | Reference |
| SCID/bg mice | Acute Myeloid Leukemia (MV4;11 xenograft) | Osmotic mini-pump | 30 mg/kg/day for 14 days | 45% tumor growth inhibition; no observed toxicity. | [1][6] |
| Rats | N/A (Study on stem cells) | Intraperitoneal injection | 25 mg/kg (single dose) | Investigated effects on bone marrow-derived mesenchymal stem cells. |
Experimental Protocols
Protocol for Intraperitoneal (IP) Injection of A-366 in Mice
Materials:
-
A-366 compound
-
Vehicle components (DMSO, PEG300, Tween-80, saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse accurately on the day of injection to calculate the precise dose volume.
-
-
A-366 Formulation Preparation (prepare fresh):
-
In a sterile microcentrifuge tube, dissolve the required amount of A-366 in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex again.
-
Finally, add saline to the desired final volume and vortex thoroughly.
-
Visually inspect the solution to ensure there is no precipitation.
-
-
Injection Procedure:
-
Restrain the mouse firmly but gently. The lower abdomen should be accessible.
-
Disinfect the injection site (lower right or left quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.
-
Inject the calculated volume of the A-366 formulation slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
G9a/GLP Signaling Pathway in Cancer
Caption: A-366 inhibits the G9a/GLP complex, preventing H3K9 methylation and subsequent silencing of tumor suppressor genes.
Experimental Workflow for In Vivo A-366 Efficacy Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance [frontiersin.org]
- 6. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine cytotoxicity assessment
Technical Support Center: Cytotoxicity Assessment of A-366
This guide provides technical support for researchers evaluating the in vitro cytotoxicity of the novel compound 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (also known as A-366). It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, standardized protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve A-366 for in vitro experiments?
A: Based on its physicochemical properties, A-366 is soluble in DMSO at 10 mM.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. For cell culture experiments, this stock should be serially diluted in a complete culture medium to the final working concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5%, as higher concentrations can induce cytotoxicity.
Q2: What is a suitable starting concentration range for initial cytotoxicity screening?
A: For a novel compound like A-366, a broad concentration range is recommended for initial screening. A common approach is to use a semi-logarithmic dilution series, for example: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. This range helps in identifying the potency of the compound and determining an approximate IC50 value, which is the concentration that inhibits 50% of cell viability.[2][3]
Q3: Which cell lines are recommended for the initial assessment?
A: The choice of cell lines should be guided by the therapeutic goal. It is advisable to use a panel of well-characterized cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon). Additionally, including a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) is crucial to assess the compound's selectivity and potential toxicity to healthy cells.
Q4: What are the appropriate incubation times for cytotoxicity assays?
A: Standard incubation times for cytotoxicity assays are 24, 48, and 72 hours. A 48-hour incubation is often a good starting point. Shorter times may not be sufficient for the compound to exert its full effect, while longer times can lead to confounding factors like nutrient depletion in the control wells. Time-course experiments are recommended to understand the kinetics of the cytotoxic response.
Q5: How should I interpret the IC50 value?
A: The IC50 (Half Maximal Inhibitory Concentration) value represents the concentration of A-366 required to reduce cell viability by 50% compared to an untreated control.[2][3] A lower IC50 value indicates higher potency.[2] It is a key metric for comparing the cytotoxic potential of a compound across different cell lines or against a reference drug.[3] IC50 values are typically calculated by fitting the dose-response data to a nonlinear regression model.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or reagent addition.3. "Edge effect" in the 96-well plate.4. Compound precipitation. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated multichannel pipettes; change tips between concentrations.3. Avoid using the outer wells of the plate or fill them with sterile PBS.4. Visually inspect wells for precipitates under a microscope. If present, consider using a solubilizing agent or adjusting the solvent concentration. |
| No cytotoxic effect observed, even at high concentrations | 1. Compound is not cytotoxic to the selected cell line.2. Insufficient incubation time.3. Compound degradation in the medium.4. Low metabolic activity of cells. | 1. Test on a different, potentially more sensitive, cell line.2. Increase the incubation period (e.g., from 48h to 72h).3. Prepare fresh dilutions of the compound immediately before use.4. Ensure cells are in the exponential growth phase when treated. |
| Absorbance readings are too low in an MTT assay | 1. Cell seeding density is too low.2. Incubation time with MTT reagent is too short.3. Formazan crystals are not fully solubilized. | 1. Increase the number of cells seeded per well. Perform a cell titration experiment to find the optimal density.2. Increase the MTT incubation time (up to 4 hours is common).[6]3. Extend the incubation time with the solubilizing agent (e.g., DMSO) and ensure thorough mixing. |
| High background in LDH assay | 1. High spontaneous LDH release due to unhealthy cells.2. Serum in the culture medium contains LDH.3. Contamination of the culture. | 1. Handle cells gently during seeding and media changes to maintain membrane integrity.2. Use a serum-free medium for the final hours of incubation before the assay or use a heat-inactivated serum.3. Check cultures for microbial contamination under a microscope. |
Quantitative Data Summary (Illustrative)
The following table presents hypothetical cytotoxicity data for A-366 to illustrate the standard format for data presentation.
| Cell Line | Tissue Origin | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast | Adenocarcinoma | MTT | 48 | 8.2 |
| A549 | Lung | Carcinoma | MTT | 48 | 15.5 |
| HCT116 | Colon | Carcinoma | MTT | 48 | 5.7 |
| HEK293 | Kidney | Embryonic | MTT | 48 | > 50 |
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of A-366.
Troubleshooting Logic
Caption: Decision tree for troubleshooting lack of cytotoxic effect.
Hypothetical Signaling Pathway
Caption: Hypothetical pathway of A-366 inducing apoptosis.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
A-366 stock solution (10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and sterile tips
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of A-366 in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate percent viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[7][8]
Materials:
-
A-366 stock solution (10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Multichannel pipette and sterile tips
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the kit's lysis solution 45 minutes before the assay.
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.
-
Sample Collection: Gently centrifuge the plate (if using suspension cells). Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[9]
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction using the stop solution if provided by the kit.[10] Read the absorbance at 490 nm.
-
Calculation: Calculate percent cytotoxicity using the formula provided by the manufacturer, typically: ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100.
References
- 1. chembk.com [chembk.com]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 9. biopioneerinc.com [biopioneerinc.com]
- 10. atcbiotech.com [atcbiotech.com]
A-366 experimental controls and best practices
Welcome to the technical support center for A-366, a potent and selective inhibitor of G9a and GLP histone methyltransferases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-366?
A-366 is a small molecule inhibitor that selectively targets the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] It acts as a competitive inhibitor of the peptide substrate, preventing the methylation of histone H3 at lysine 9 (H3K9).[2] This leads to a global reduction in the levels of dimethylated H3K9 (H3K9me2), a histone mark associated with transcriptional repression.[3]
Q2: What are the recommended storage conditions for A-366?
For long-term storage, A-366 should be stored as a solid at -20°C. For stock solutions, it is recommended to dissolve A-366 in a solvent like DMSO and store at -80°C for up to six months, or at -20°C for up to one month.[2] Repeated freeze-thaw cycles should be avoided to maintain the stability of the compound.
Q3: What is the typical effective concentration range for A-366 in cell culture experiments?
The effective concentration of A-366 can vary depending on the cell line and the duration of treatment. A cellular EC50 of approximately 300 nM has been reported for the reduction of H3K9me2 in PC-3 prostate cancer cells.[2] In leukemia cell lines like MV4;11, concentrations between 0.01 µM and 10 µM have been used for up to 14 days to induce differentiation and affect viability.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How long does it take for A-366 to reduce H3K9me2 levels?
A time- and concentration-dependent reduction in H3K9me2 levels is observed upon A-366 treatment.[2] In PC-3 cells, a significant reduction was seen after 72 hours of treatment.[2] The kinetics of H3K9me2 reduction can vary between cell types, so a time-course experiment is advisable to determine the optimal treatment duration.
Q5: Does A-366 have off-target effects?
A-366 exhibits high selectivity for G9a/GLP, with over 1000-fold selectivity against a panel of 21 other methyltransferases.[1][2] However, like any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the on-target effects of A-366.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with A-366.
Issue 1: No or weak reduction in H3K9me2 levels after A-366 treatment.
| Possible Cause | Recommended Solution |
| Suboptimal concentration of A-366 | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations (e.g., 0.1 µM to 10 µM). |
| Insufficient treatment duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing a significant reduction in H3K9me2. |
| Poor compound stability | Ensure proper storage of A-366 stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Cell line insensitivity | Some cell lines may be less sensitive to G9a/GLP inhibition. Confirm the expression of G9a and GLP in your cell line. Consider using a positive control cell line known to be sensitive to A-366. |
| Inefficient nuclear uptake | While generally cell-permeable, issues with compound uptake can occur. Ensure cells are healthy and not overly confluent, which can hinder compound accessibility. |
| Antibody issues in Western Blot | Validate your H3K9me2 antibody. Use a positive control (e.g., lysate from untreated cells with known H3K9me2 levels) and a negative control (e.g., a histone lysate where H3K9me2 is absent or reduced). |
Issue 2: High cell toxicity or unexpected off-target effects.
| Possible Cause | Recommended Solution |
| A-366 concentration too high | Use the lowest effective concentration determined from your dose-response experiments. High concentrations can lead to off-target effects and cytotoxicity. |
| Prolonged treatment duration | Long-term exposure to any inhibitor can be toxic to cells. Optimize the treatment duration to the minimum time required to observe the desired on-target effect. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Cell line sensitivity to G9a/GLP inhibition | Some cell lines are highly dependent on G9a/GLP activity for survival. If your goal is not to induce cell death, you may need to use lower concentrations or shorter treatment times. |
| Contamination of A-366 stock | Ensure the purity of your A-366 compound. If in doubt, obtain a new batch from a reputable supplier. |
Quantitative Data Summary
The following tables summarize key quantitative data for A-366 from various studies.
Table 1: In Vitro Potency of A-366
| Target | IC50 (nM) | Assay Type |
| G9a | 3.3 | Cell-free enzymatic assay |
| GLP | 38 | Cell-free enzymatic assay |
Table 2: Cellular Activity of A-366
| Cell Line | Endpoint | EC50 / Effective Concentration | Treatment Duration |
| PC-3 | H3K9me2 Reduction | ~300 nM (EC50) | 72 hours |
| MV4;11 | Differentiation / Viability | 0.01 - 10 µM | 14 days |
| HL-60 | Differentiation / Proliferation | 0.01 - 10 µM | 4 days |
Key Experimental Protocols
Western Blot for H3K9me2 Levels
This protocol describes the detection of H3K9me2 levels in whole-cell lysates following A-366 treatment.
Materials:
-
A-366
-
Cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of A-366 or vehicle control (e.g., DMSO) for the determined duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Cell Viability (MTT) Assay
This protocol outlines a method to assess cell viability after A-366 treatment using the MTT assay.
Materials:
-
A-366
-
Cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of A-366 and a vehicle control. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Chromatin Immunoprecipitation (ChIP) for H3K9me2
This protocol provides a general workflow for performing ChIP to assess the enrichment of H3K9me2 at specific genomic loci.
Materials:
-
A-366
-
Cell line of interest
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment or micrococcal nuclease
-
ChIP dilution buffer
-
Anti-H3K9me2 antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents and primers for target and control genomic regions
Methodology:
-
Crosslinking: Treat cells with A-366 or vehicle. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Dilute the sheared chromatin and pre-clear with protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-H3K9me2 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating with proteinase K at 65°C overnight.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Use qPCR to quantify the amount of immunoprecipitated DNA at specific target and control genomic loci.
Visualizations
Signaling Pathway of G9a/GLP and A-366 Intervention
Caption: G9a/GLP signaling and the inhibitory action of A-366.
General Experimental Workflow for A-366
Caption: A typical experimental workflow for studying A-366 effects.
Troubleshooting Logic for Weak H3K9me2 Reduction
Caption: A decision tree for troubleshooting weak H3K9me2 reduction.
References
Technical Support Center: Overcoming Resistance to A-366
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G9a inhibitor, A-366. Here, you will find information to help you identify and overcome potential resistance in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is A-366 and what is its mechanism of action?
A-366 is a potent and highly selective small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2) and the closely related G9a-like protein (GLP, or EHMT1).[1][2][3] G9a and GLP are responsible for mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. By inhibiting G9a/GLP, A-366 leads to a global reduction in H3K9me2 levels, which can reactivate silenced tumor suppressor genes and induce anti-cancer effects such as cell differentiation, cell cycle arrest, and apoptosis in various cancer cell lines.[1][3][4]
Q2: My cells are not responding to A-366 treatment. What is a typical effective concentration and treatment duration?
The effective concentration (EC50) of A-366 for reducing H3K9me2 levels in cells is approximately 300 nM, with significant effects often observed in the 1-10 µM range for inducing phenotypic changes.[5] Treatment durations can vary, with effects on H3K9me2 levels detectable within 72 hours, while phenotypic outcomes like differentiation or changes in proliferation may require longer-term treatment, up to 14 days in some leukemia cell lines.[1][3][4] It is recommended to perform a dose-response curve to determine the optimal concentration and duration for your specific cell line.
Q3: How can I confirm that A-366 is active in my cells?
The most direct way to confirm A-366 activity is to measure the global levels of H3K9me2 via Western blot. A significant reduction in H3K9me2 levels after A-366 treatment indicates that the compound is engaging its target, G9a. Total histone H3 levels should be used as a loading control.
Troubleshooting Guide: Resistance to A-366
If you observe an initial response to A-366 followed by a loss of efficacy, or if your cells show intrinsic resistance, consider the following potential mechanisms and troubleshooting strategies.
Issue 1: Decreased On-Target Effect (No reduction in H3K9me2)
Potential Cause 1: Compound Instability or Degradation
-
Troubleshooting:
-
Ensure proper storage of A-366 stock solutions (e.g., at -80°C).
-
Prepare fresh working solutions from a new stock.
-
Minimize freeze-thaw cycles.
-
Potential Cause 2: Alterations in the Drug Target
-
Troubleshooting:
-
Sequence the G9a gene in your resistant cell line to check for mutations in the A-366 binding site.
-
Overexpress wild-type G9a in resistant cells to see if sensitivity is restored.
-
Issue 2: Maintained Target Inhibition (H3K9me2 is reduced) but Cells are Still Viable
Potential Cause 1: Upregulation of Bypass Signaling Pathways Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the effects of G9a inhibition.[6][7][8][9]
-
Troubleshooting:
-
Perform RNA sequencing or proteomic analysis to compare gene expression profiles of sensitive and resistant cells to identify upregulated pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK).
-
Utilize combination therapies. For example, co-treatment with inhibitors of the identified bypass pathways may restore sensitivity to A-366.
-
Potential Cause 2: Increased Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters can actively pump A-366 out of the cell, reducing its intracellular concentration.[10][11][12][13]
-
Troubleshooting:
-
Measure the intracellular concentration of A-366 in sensitive versus resistant cells.
-
Evaluate the expression of common drug efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1) by qPCR or Western blot.
-
Test for reversal of resistance by co-treating with known efflux pump inhibitors.
-
Potential Cause 3: Altered Glutathione (GSH) Metabolism Increased intracellular levels of the antioxidant glutathione (GSH) can contribute to resistance against various cancer therapies.[14] G9a has been shown to regulate the expression of glutamate-cysteine ligase catalytic subunit (GCLC), a key enzyme in GSH synthesis.[14]
-
Troubleshooting:
-
Measure intracellular GSH levels in sensitive and resistant cells.
-
Assess the expression of GCLC.
-
Investigate if depleting GSH can re-sensitize resistant cells to A-366.
-
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the IC50 of A-366 in your cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Treatment: The next day, treat the cells with a serial dilution of A-366 (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired period (e.g., 72 hours to 14 days, depending on the cell line).
-
Assay: Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and read absorbance).
-
Data Analysis: Plot cell viability against the log of the A-366 concentration and fit a dose-response curve to calculate the IC50.
Western Blot for H3K9me2
This protocol is to confirm the on-target activity of A-366.
-
Treatment and Lysis: Treat cells with A-366 (e.g., 1 µM) and a vehicle control for 72 hours. Harvest and lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate blot or strip and re-probe for total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect with an ECL substrate.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is to assess the occupancy of G9a at specific gene promoters.
-
Cross-linking: Treat cells with A-366 or vehicle. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average size of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against G9a or an IgG control overnight at 4°C. Precipitate the antibody-protein-DNA complexes with protein A/G beads.
-
Reverse Cross-linking and DNA Purification: Wash the beads, elute the complexes, and reverse the cross-links by heating with proteinase K. Purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for a known G9a target gene promoter and a negative control region. Analyze the data using the percent input method or fold enrichment over IgG.[15][16][17][18][19]
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of A-366 on cell cycle progression.[20][21][22][23]
-
Treatment and Harvesting: Treat cells with A-366 and a vehicle control. Harvest cells, including any floating cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash out the ethanol and resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Annexin V Staining)
This protocol is to quantify A-366-induced apoptosis.[24][25][26][27]
-
Treatment and Harvesting: Treat cells with A-366 and a vehicle control. Harvest all cells, including the supernatant.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Quantitative Data Summary
| Parameter | A-366 | Reference |
| G9a IC50 | 3.3 nM | [2] |
| GLP IC50 | 38 nM | [2] |
| Cellular EC50 for H3K9me2 reduction | ~300 nM | [5] |
| Effective concentration for differentiation (MV4;11 cells) | 1-10 µM | [4] |
| In vivo dose (mouse xenograft) | 30 mg/kg/day | [4] |
Visualizations
References
- 1. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and function of efflux pumps that confer resistance to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 17. biorxiv.org [biorxiv.org]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. ChIP-qPCR Data Analysis [sigmaaldrich.com]
- 20. youtube.com [youtube.com]
- 21. google.com [google.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. kumc.edu [kumc.edu]
- 25. scispace.com [scispace.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bdbiosciences.com [bdbiosciences.com]
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine batch-to-batch variability
Welcome to the technical support center for 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (CAS No. 1527503-11-2). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine?
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, also known as A-366, is a white to cream-colored solid used in pharmaceutical research.[1] It is recognized for its potent and selective peptide-competitive inhibition of the lysine methyltransferase G9a.[2] Its molecular formula is C19H27N3O2 and it has a molecular weight of 329.44 g/mol .[1]
Q2: What are the common causes of batch-to-batch variability in chemical compounds like this?
Batch-to-batch variability in complex organic molecules can arise from several factors during synthesis and purification. These include:
-
Raw Material Purity: Variations in the quality and purity of starting materials and reagents can introduce impurities.[3]
-
Reaction Conditions: Slight changes in temperature, pressure, pH, or reaction time can lead to the formation of byproducts.[3]
-
Purification Efficacy: Differences in purification methods (e.g., chromatography, crystallization) can result in varying levels of residual solvents and impurities.
-
Storage and Handling: Improper storage conditions, such as exposure to light, heat, or moisture, can lead to degradation of the compound over time.[3]
Q3: We've observed a difference in the biological activity of two different batches, despite the supplier providing a certificate of analysis (CoA) with similar purity values. What could be the cause?
While the overall purity by a single method (like HPLC at a specific wavelength) might appear similar, the nature of the impurities could differ between batches. Some impurities might have a significant impact on biological activity, even at low levels. It is also possible that different polymorphic forms or enantiomeric ratios exist between batches, which may not be distinguished by standard HPLC.
Q4: How can we independently verify the quality and consistency of a new batch?
It is good practice to perform in-house quality control on new batches. We recommend a combination of analytical techniques to confirm the identity, purity, and integrity of the compound. Key recommended tests include:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
For a more in-depth analysis, techniques like chiral chromatography could be employed if stereoisomerism is a concern.
Troubleshooting Guides
Issue 1: Inconsistent Purity by HPLC Analysis
Symptom: Your in-house HPLC analysis shows a different purity profile compared to the supplier's CoA, or you observe significant variations between different batches.
Possible Causes:
-
Differences in HPLC method (e.g., column, mobile phase, gradient, detection wavelength).
-
Degradation of the sample during storage or sample preparation.
-
Contamination of the sample or HPLC system.
Troubleshooting Steps:
-
Verify HPLC Method: Ensure your HPLC method parameters match those used by the supplier, if available. If not, use a validated, robust method. A recommended starting method is provided below.
-
Sample Preparation: Prepare fresh solutions of the compound in a suitable solvent (e.g., Methanol or Acetonitrile). Avoid prolonged exposure to light or elevated temperatures.
-
System Suitability: Run a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard and checking for parameters like retention time, peak shape, and column efficiency.
-
Analyze a Known Standard: If available, analyze a previously characterized "gold standard" batch alongside the new batch to rule out systemic issues.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Issue 2: Discrepancies in Spectroscopic Data (LC-MS, NMR)
Symptom: The mass spectrum shows unexpected masses, or the NMR spectrum exhibits unassigned peaks or shifts compared to reference data.
Possible Causes:
-
Presence of impurities or residual solvents.
-
Salt form of the compound.
-
Degradation of the compound.
-
For NMR, differences in solvent or sample concentration.
Troubleshooting Steps:
-
LC-MS Analysis:
-
Confirm the expected [M+H]+ ion (m/z ≈ 330.22).
-
Analyze the fragmentation pattern to ensure it is consistent with the compound's structure.
-
Investigate other significant peaks as potential impurities or adducts.
-
-
NMR Analysis:
-
Acquire 1H and 13C NMR spectra in a standard solvent like DMSO-d6 or CDCl3.
-
Compare the obtained spectra with any available reference spectra.
-
Pay close attention to the integration of peaks to ensure the proton ratios are correct.
-
Residual solvent peaks should be identified and quantified.
-
| Solvent | Chemical Shift (ppm) |
| Acetone | 2.09 |
| Acetonitrile | 2.05 |
| Dichloromethane | 5.76 |
| Diethyl Ether | 1.11, 3.39 |
| Ethyl Acetate | 1.15, 1.99, 4.03 |
| Heptane/Hexane | ~0.8-1.3 |
| Methanol | 3.31, 4.04 |
| Toluene | 2.31, 7.17-7.29 |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Standard Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the test batch at the same concentration as the standard.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes.
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject the standard solution to establish the retention time and peak shape.
-
Inject the test batch solution.
-
Run the gradient as specified in Table 1.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with mass spectrometry (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
LC-MS Analysis:
-
Use a short LC gradient to separate the main component from any immediate impurities.
-
Acquire mass spectra in positive ion mode.
-
Look for the protonated molecular ion [M+H]+.
-
-
Data Analysis:
-
Confirm that the primary peak in the chromatogram corresponds to the expected mass.
-
Examine the mass spectra of minor peaks to tentatively identify impurities.
-
Visualizations
Caption: Quality control workflow for incoming batches.
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
Comparative Analysis of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) for G9a/GLP Inhibition
A-366 is a potent and highly selective inhibitor of the histone methyltransferases G9a and GLP, demonstrating significant advantages in selectivity and cellular activity over other pioneering inhibitors. This guide provides a comparative overview of A-366 against other well-characterized G9a/GLP inhibitors, UNC0638 and BIX-01294, with a focus on their selectivity profiles and the experimental validation of their activity.
Performance Comparison
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, also known as A-366, is a peptide-competitive inhibitor with low nanomolar potency against G9a and its closely related homolog, GLP (G9a-like protein).[1][2][3] Its spiro[cyclobutane-1,3'-indol]-2'-amine core represents a distinct chemical scaffold compared to the quinazoline-based structures of UNC0638 and BIX-01294.[4]
The primary advantage of A-366 lies in its exceptional selectivity. It has been shown to be over 1000-fold more selective for G9a/GLP than for a panel of 21 other methyltransferases.[1][2][3][5] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically probing the biological functions of G9a and GLP. In cellular assays, A-366 effectively reduces global levels of H3K9me2, a key product of G9a/GLP activity, with a cellular EC50 of approximately 300 nM in PC-3 prostate adenocarcinoma cells.[1][4]
In addition to its primary targets, A-366 also exhibits high affinity for the human histamine H3 receptor (Ki = 17 nM) and is a potent inhibitor of the Spindlin1-H3K4me3 interaction (IC50 = 182.6 nM).[1]
| Compound | Target | IC50 / Ki | Fold Selectivity |
| A-366 | G9a | 3.3 nM (IC50) [1][2][3] | >1000-fold vs. 21 other methyltransferases[1][2][3][5] |
| GLP | 38 nM (IC50) [1][5] | - | |
| Spindlin1-H3K4me3 | 182.6 nM (IC50)[1] | - | |
| Histamine H3 Receptor | 17 nM (Ki)[1] | - | |
| UNC0638 | G9a | <15 nM (IC50) | Highly selective over a wide range of epigenetic and non-epigenetic targets. |
| GLP | 19 nM (IC50) | - | |
| BIX-01294 | G9a | 1.7 µM (IC50) [6] | Selective against other histone methyltransferases. |
| GLP | 0.9 µM (IC50) [6] | - |
Signaling Pathways and Experimental Workflow
The primary mechanism of action for A-366 is the inhibition of the methyltransferase activity of G9a and GLP. These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9), leading to transcriptional repression. By inhibiting G9a/GLP, A-366 prevents this methylation, resulting in a more open chromatin state and the potential for gene activation.
A typical workflow for validating the selectivity of a compound like A-366 involves a tiered screening approach, starting with primary biochemical assays against the target enzymes and progressing to broader selectivity profiling and cellular assays.
Experimental Protocols
Histone Methyltransferase (HMT) Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the activity of G9a/GLP by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
-
Reagents and Materials:
-
Recombinant human G9a or GLP enzyme.
-
Histone H3 (1-21) peptide substrate (biotinylated).
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Streptavidin-coated SPA beads.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂).
-
Test compounds (A-366 and comparators) in DMSO.
-
Microplates (e.g., 384-well).
-
-
Procedure:
-
A reaction mixture is prepared containing the HMT enzyme, biotinylated H3 peptide, and the test compound at various concentrations.
-
The reaction is initiated by the addition of [³H]-SAM.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing streptavidin-coated SPA beads.
-
The biotinylated peptide substrate, now carrying the radiolabeled methyl group, binds to the SPA beads.
-
When the [³H]-methyl group is in close proximity to the scintillant in the SPA beads, it emits light that can be detected by a microplate scintillation counter.
-
The amount of light emitted is proportional to the enzyme activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In-Cell Western (ICW) Assay for H3K9me2 Levels
This immunofluorescence-based assay quantifies the levels of a specific protein (in this case, the H3K9me2 mark) within cells grown in a microplate format.[7]
-
Reagents and Materials:
-
Cell line of interest (e.g., PC-3 cells).
-
96-well or 384-well microplates.[7]
-
Test compounds (A-366 and comparators).
-
Fixation solution (e.g., 4% formaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS).
-
Primary antibody specific for H3K9me2.
-
Secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW).
-
DNA stain for normalization (e.g., DRAQ5™).
-
Infrared imaging system (e.g., LI-COR Odyssey).
-
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
The cells are then fixed with formaldehyde to preserve cellular structures.
-
The cell membranes are permeabilized to allow antibodies to enter the cells.
-
Non-specific antibody binding sites are blocked.
-
Cells are incubated with the primary antibody against H3K9me2.
-
After washing, the cells are incubated with the fluorophore-conjugated secondary antibody.
-
A DNA stain is added to normalize the signal to the number of cells per well.
-
The plate is scanned using an infrared imaging system to detect the fluorescence from the secondary antibody and the DNA stain.
-
The intensity of the H3K9me2 signal is normalized to the DNA stain signal.
-
EC50 values are determined by plotting the normalized signal against the logarithm of the inhibitor concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of potent and selective inhibitors of histone methyltransferase g9a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. licorbio.com [licorbio.com]
A Comparative Guide to G9a/GLP Inhibitors: A-366 versus UNC0638
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent chemical probes, A-366 and UNC0638, used in epigenetic research to inhibit the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). Both molecules are instrumental in studying the roles of these enzymes in gene silencing and various disease states, particularly cancer. This document outlines their respective efficacies, specificities, and cellular effects, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for A-366 and UNC0638 based on available in vitro and cellular assay data.
| Parameter | A-366 | UNC0638 | References |
| Target | G9a/GLP | G9a/GLP | [1][2][3][4][5][6] |
| IC50 (G9a) | 3.3 nM | <15 nM | [1][2][3][4][5][6] |
| IC50 (GLP) | 38 nM | 19 nM | [1][2][3][5][6] |
| Cellular EC50 (H3K9me2 reduction) | ~300 nM (PC-3 cells) | 81 ± 9 nM (MDA-MB-231 cells) | [3][7] |
| Selectivity | >1000-fold over 21 other methyltransferases | >10,000-fold against SET7/9, SET8, PRMT3, and SUV39H2 | [1][3][4][6] |
| In Vivo Efficacy | 30 mg/kg/day resulted in 45% tumor growth inhibition in a leukemia xenograft model.[8] | Poor pharmacokinetic properties, not suitable for in vivo studies.[9][10] | [8][9][10] |
| Off-Target Effects | Less cytotoxic compared to UNC0638 at concentrations effective for H3K9me2 inhibition.[11][12] | Exhibits off-target cytotoxicity at concentrations close to its H3K9me2 EC50.[11][12][13] | [11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of A-366 and UNC0638 are provided below.
1. In-Cell Western Assay for H3K9me2 Levels
This protocol is adapted from studies comparing the cellular activity of A-366 and UNC0638 in reducing histone H3 lysine 9 dimethylation (H3K9me2).[1][14]
-
Cell Culture and Treatment:
-
Seed PC-3 prostate adenocarcinoma cells in 96-well plates and culture overnight.
-
Treat cells in triplicate with a serial dilution of A-366, UNC0638, or DMSO (vehicle control) for 72 hours.[14]
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., IRDye 800CW) and a DNA stain (e.g., DRAQ5 for normalization) for 1 hour at room temperature in the dark.[7]
-
-
Data Acquisition and Analysis:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for H3K9me2 and normalize it to the DNA stain intensity to account for cell number.
-
Calculate the percentage of H3K9me2 inhibition relative to the DMSO-treated control and determine the EC50 values.
-
2. Cell Proliferation Assay
This protocol is used to assess the cytotoxic effects of the inhibitors.[11][15]
-
Cell Culture and Treatment:
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of proliferation against the inhibitor concentration to determine the EC50 for cell growth inhibition.
-
3. Western Blotting for H3K9me2
This is a standard method to visualize the reduction in global H3K9me2 levels.[12]
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., MOLT-16) with A-366 or UNC0638 for a specified time (e.g., 3 days).[12]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
For a loading control, probe the same membrane with an antibody against total Histone H3.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Signaling Pathways and Experimental Workflows
G9a/GLP Signaling Pathway
G9a and GLP are key enzymes that catalyze the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[16][17] By silencing tumor suppressor genes, G9a/GLP can contribute to cancer progression.[16][18] One such pathway involves the Hippo signaling cascade, where G9a-mediated silencing of the tumor suppressor LATS2 leads to the activation of the oncogenic transcriptional co-activator YAP.[16]
Caption: G9a/GLP signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the efficacy and selectivity of G9a/GLP inhibitors like A-366 and UNC0638.
Caption: Workflow for comparing G9a/GLP inhibitors.
Discussion and Conclusion
Both A-366 and UNC0638 are potent inhibitors of G9a and GLP, effectively reducing cellular levels of H3K9me2. However, a critical distinction lies in their cellular toxicity profiles.[11] Studies have shown that UNC0638 exhibits significant cytotoxicity at concentrations required for effective G9a/GLP inhibition in several cell lines.[11][12] In contrast, A-366 demonstrates a wider therapeutic window, with less impact on cell proliferation at concentrations that achieve maximal H3K9me2 reduction.[11][12] This suggests that the cytotoxic effects of UNC0638 may be due to off-target activities.
For in vivo applications, A-366 has demonstrated efficacy in a leukemia xenograft model, whereas UNC0638 is reported to have poor pharmacokinetic properties, limiting its utility in animal studies.[8][9][10]
Recommendation:
-
For in vitro and cellular studies requiring a highly selective probe with minimal confounding cytotoxicity, A-366 is the preferred choice. Its separation of on-target H3K9me2 inhibition from general cell viability effects makes it a more reliable tool for dissecting the specific functions of G9a/GLP.
-
For in vivo studies , A-366 is the more suitable candidate due to its demonstrated in vivo activity.
Researchers should carefully consider the experimental context and the potential for off-target effects when choosing between these two inhibitors. The use of appropriate controls and complementary techniques, such as genetic knockdown of G9a/GLP, is recommended to validate findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A 366 | G9a/GLP Inhibitor | Tocris Bioscience [tocris.com]
- 5. UNC0638 | Influenza Virus | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 18. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Performance Analysis of the G9a/GLP Inhibitor: 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366)
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the experimental reproducibility and performance of the potent and selective G9a/GLP histone methyltransferase inhibitor, 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, also known as A-366. The data presented herein is compiled from published research to assist researchers, scientists, and drug development professionals in evaluating its utility against other known G9a/GLP inhibitors, namely UNC0638 and BIX-01294.
Comparative Analysis of In Vitro Potency and Selectivity
The following table summarizes the key quantitative data for A-366 and its alternatives, highlighting their inhibitory concentration (IC50) against G9a and their selectivity over other methyltransferases.
| Compound | Target | IC50 (nM) | Selectivity | Key Findings |
| A-366 | G9a/GLP | ~3 | >1000-fold vs. other methyltransferases | Potent, peptide-competitive inhibitor with high selectivity.[1][2] |
| UNC0638 | G9a/GLP | <15 | >100-fold vs. other methyltransferases | Potent inhibitor, but can exhibit cellular toxicity at higher concentrations.[1][2] |
| BIX-01294 | G9a/GLP | ~2.7 µM (cell-free) | Weakly inhibits GLP | Less potent than A-366 and UNC0638.[2] |
Cellular Activity Comparison
The cellular efficacy of A-366 in reducing H3K9me2 levels has been demonstrated to be comparable to UNC0638, though with significantly lower cytotoxicity.
| Compound | Cell Line | EC50 (H3K9me2 reduction) | Cytotoxicity |
| A-366 | PC-3 | ~300 nM | Low |
| UNC0638 | PC-3 | ~300 nM | Higher than A-366 |
| A-366 | MOLT-16 | Comparable to UNC0638 | No impact on proliferation |
| UNC0638 | MOLT-16 | Comparable to A-366 | Inhibited cell proliferation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In-Cell Western Assay for H3K9 Dimethylation
This protocol outlines the procedure for quantifying the levels of histone H3 lysine 9 dimethylation (H3K9me2) within a cellular context.
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., PC-3) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of A-366, UNC0638, or a DMSO vehicle control for 72 hours.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1 hour.
-
Incubate with primary antibodies against H3K9me2 and Total Histone H3 overnight at 4°C.
-
Wash wells with PBS containing 0.1% Tween 20.
-
Incubate with appropriate dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Signal Detection and Analysis:
-
Wash wells with PBS containing 0.1% Tween 20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both H3K9me2 and Total H3. Normalize the H3K9me2 signal to the Total H3 signal to control for cell number variability.
-
Cell Proliferation Assay
This protocol describes a method to assess the effect of G9a/GLP inhibitors on the growth of cancer cell lines.
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., MOLT-16) in a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of A-366, UNC0638, or a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 5 days) under standard cell culture conditions.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.
Signaling Pathway Context
A-366 and its alternatives exert their effects by inhibiting the G9a/GLP complex, which is a key writer of the epigenetic mark H3K9me2. This modification is generally associated with transcriptional repression.
This guide provides a foundational understanding of the reproducibility and comparative performance of A-366. Researchers are encouraged to consult the primary literature for more in-depth information and to adapt the provided protocols to their specific experimental systems.
References
A-366 in Combination with Epigenetic Modifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug development is increasingly focused on combination therapies to overcome resistance and enhance efficacy. A-366, a potent and selective inhibitor of the G9a/GLP histone methyltransferases, has emerged as a promising candidate for such strategies. This guide provides a comparative overview of A-366 in combination with other key epigenetic modifiers, supported by experimental data and detailed protocols to aid in the design and execution of further research.
Executive Summary
A-366 targets G9a and GLP (EHMT2/EHMT1), enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), leading to transcriptional repression. Combining A-366 with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors, presents a rational approach to synergistically reactivate silenced tumor suppressor genes and induce anti-cancer effects. Preclinical evidence suggests that these combinations can lead to enhanced apoptosis, reduced cell proliferation, and decreased clonogenic survival in various cancer cell models. This guide will delve into the quantitative data supporting these synergies, provide detailed experimental methodologies, and visualize the underlying molecular pathways.
Data Presentation: A-366 Performance in Combination Therapies
The following tables summarize the quantitative data from studies investigating the combination of G9a/GLP inhibition with HDAC and DNMT inhibitors. While direct combination studies with A-366 are emerging, data from studies using G9a knockdown provide a strong rationale and predictive insights into the potential synergies.
| Combination | Cell Line | Assay | Observation | Reference |
| G9a Knockdown + Decitabine (DNMT Inhibitor) | HCT116 (Colon Cancer) | Gene Expression (qRT-PCR) | Significantly increased MAGE-A1 and XAGE-1 expression compared to Decitabine alone. | [1] |
| G9a Knockdown + Trichostatin A (TSA) (HDAC Inhibitor) | RKO, HCT116 (Colon Cancer) | Gene Expression (q-PCR) | Generally failed to induce Cancer-Germline (CG) antigen gene expression, suggesting context-dependent effects. | [1] |
| 5-Azacytidine (DNMTi) + Valproic Acid (HDACi) | Advanced Cancers (Clinical Trial) | Clinical Response | Combination was safe and resulted in stable disease in 25% of patients. | [2] |
| Decitabine (DNMTi) + Bortezomib (Proteasome Inhibitor) | Kasumi-1 (AML) | Apoptosis (Flow Cytometry) | Synergistic induction of apoptosis. | [3] |
| 5-Azacytidine (DNMTi) + Venetoclax (BCL-2 Inhibitor) | Multiple Myeloma | Cell Viability (IC50) | Log-fold decrease in IC50 for Venetoclax when combined with 5-Azacytidine. | [4] |
Table 1: Synergistic Effects of G9a/GLP Inhibition with other Epigenetic Modifiers.
Experimental Protocols
Western Blot for H3K9me2 Detection
This protocol is for the detection of dimethylated histone H3 at lysine 9 (H3K9me2) in cells treated with A-366 and/or other epigenetic modifiers.
Materials:
-
Cell lysis buffer (RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-H3K9me2 (e.g., Cell Signaling Technology #9753, 1:1000 dilution)[5]
-
Primary antibody: Rabbit anti-Total Histone H3 (as a loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Sonicate briefly to shear chromatin and ensure histone extraction. Do not centrifuge after sonication to avoid pelleting histones.[6]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.
-
Clonogenic Assay
This assay assesses the long-term proliferative potential of cells after treatment with A-366 and combination agents.
Materials:
-
Cell culture medium and supplements
-
6-well plates
-
Treatment compounds (A-366, HDAC inhibitor, DNMT inhibitor)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a low, predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat cells with A-366, the other epigenetic modifier, or the combination at various concentrations. Include a vehicle-treated control.
-
For sequential treatments, treat with the first agent, wash, and then add the second agent. For example, pretreatment with a DNMT inhibitor like 5-azacytidine for 72 hours can sensitize cells to a subsequent treatment.
-
-
Colony Formation:
-
After the treatment period, wash the cells and replace with fresh medium.
-
Incubate the plates for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixation solution and stain with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Quantification:
-
Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Mandatory Visualization
Signaling Pathway of Epigenetic Gene Silencing and Points of Intervention
The following diagram illustrates the crosstalk between G9a/GLP, HDACs, and DNMTs in mediating gene silencing. It also indicates the points of intervention for A-366, HDAC inhibitors, and DNMT inhibitors.
Experimental Workflow for Combination Studies
The following diagram outlines a typical workflow for investigating the synergistic effects of A-366 in combination with another epigenetic modifier.
References
- 1. Histone H3K9me2 Antibody | FlyTF [flytf.org]
- 2. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Di-Methyl-Histone H3 (Lys9) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to A-366 Target Engagement and Validation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-366, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), with other commonly used inhibitors. Detailed experimental protocols for key target engagement and validation assays are presented, supported by quantitative data to aid in the objective assessment of these compounds.
Comparative Analysis of G9a/GLP Inhibitors
The following tables summarize the biochemical potency and cellular activity of A-366 in comparison to other well-characterized G9a/GLP inhibitors.
Table 1: Biochemical Potency of G9a/GLP Inhibitors
| Compound | G9a IC50 (nM) | GLP IC50 (nM) | G9a Ki (nM) | Reference(s) |
| A-366 | 3.3 | 38 | 17 (human histamine H3 receptor) | [1][2] |
| BIX-01294 | 1,700 - 2,700 | 700 - 900 | N/A | [3] |
| UNC0638 | <15 | 19 | N/A | [4][5] |
| UNC0642 | <2.5 | <2.5 | 3.7 |
N/A: Not Available
Table 2: Cellular Activity and Selectivity of G9a/GLP Inhibitors
| Compound | Cellular H3K9me2 EC50 (nM) | Selectivity | Reference(s) |
| A-366 | ~300 (PC-3 cells) | >1000-fold over 21 other methyltransferases | [1][6] |
| BIX-01294 | N/A | Weakly inhibits GLP | [3] |
| UNC0638 | 48 - 238 (various cell lines) | >10,000-fold against SET7/9, SET8, PRMT3, and SUV39H2 | [4][7] |
| UNC0642 | 40 - 150 (various cell lines) | >20,000-fold over 13 other methyltransferases |
N/A: Not Available
Experimental Protocols for Target Validation
Detailed methodologies for key experiments to validate the engagement and efficacy of G9a/GLP inhibitors are provided below.
In-Cell Western (ICW) for H3K9 Dimethylation
This protocol is adapted from methodologies used to assess the cellular activity of A-366 and other G9a/GLP inhibitors by measuring the levels of histone H3 lysine 9 dimethylation (H3K9me2).[2][6]
Materials:
-
Cells (e.g., PC-3 prostate adenocarcinoma cells)
-
G9a/GLP inhibitor (e.g., A-366)
-
96-well plates
-
Formaldehyde (37%)
-
Triton X-100
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-H3K9me2 and Mouse anti-Histone H3
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
LI-COR® Odyssey® Imaging System
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the G9a/GLP inhibitor or DMSO as a vehicle control for the desired time period (e.g., 72 hours).
-
Fixation: After treatment, remove the media and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells five times with 200 µL of 0.1% Triton X-100 in PBS.
-
Blocking: Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against H3K9me2 and total Histone H3 in blocking buffer. Add 50 µL of the antibody solution to each well and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times with 0.1% Tween-20 in PBS. Dilute the fluorescently labeled secondary antibodies in blocking buffer, protecting from light. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.
-
Imaging: Wash the wells five times with 0.1% Tween-20 in PBS. Scan the plate using a LI-COR® Odyssey® Imaging System in the 700 nm and 800 nm channels.
-
Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the H3K9me2 signal to the total Histone H3 signal to control for cell number variability. Plot the normalized H3K9me2 levels against the inhibitor concentration to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for performing a CETSA to confirm the direct binding of an inhibitor to G9a/GLP in a cellular context.
Materials:
-
Cells expressing the target protein (G9a/GLP)
-
G9a/GLP inhibitor
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against G9a or GLP
Procedure:
-
Cell Treatment: Treat cultured cells with the G9a/GLP inhibitor or vehicle control for a specified duration.
-
Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein (G9a or GLP).
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the intensity of the soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Chromatin Immunoprecipitation (ChIP) for Target Occupancy
This protocol outlines the steps for performing ChIP to determine if a G9a/GLP inhibitor affects the association of G9a/GLP with specific genomic loci.
Materials:
-
Cells treated with G9a/GLP inhibitor or vehicle
-
Formaldehyde (1%) for crosslinking
-
Glycine
-
Lysis buffers
-
Sonicator
-
Antibody against G9a or H3K9me2
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against G9a or H3K9me2.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known G9a target genes to quantify the amount of precipitated DNA.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the G9a/GLP-mediated histone methylation pathway and a typical workflow for validating G9a/GLP inhibitors.
Caption: G9a/GLP-mediated H3K9 methylation pathway.
Caption: Workflow for G9a/GLP inhibitor validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription. | Sigma-Aldrich [merckmillipore.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of G9a Inhibition: A-366 vs. siRNA Knockdown
In the realm of epigenetic research, the histone methyltransferase G9a (also known as EHMT2) has emerged as a critical regulator of gene expression, playing a pivotal role in cellular differentiation, proliferation, and various disease states. Consequently, the ability to modulate G9a activity is of paramount interest to researchers. Two predominant methods for achieving this are through the use of the small molecule inhibitor A-366 and via siRNA-mediated gene knockdown. This guide provides a comprehensive comparison of these two approaches, offering insights into their mechanisms, specificity, and practical applications to aid researchers in selecting the optimal tool for their experimental needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between A-366 and siRNA lies in their approach to inhibiting G9a function. A-366 is a potent and selective chemical inhibitor that directly targets the enzymatic activity of G9a and its closely related homolog, GLP (G9a-like protein or EHMT1)[1][2][3]. It acts as a peptide-competitive inhibitor, binding to the substrate-binding pocket of the enzyme and preventing the methylation of its target, primarily histone H3 at lysine 9 (H3K9)[1][2]. This inhibition of methyltransferase activity leads to a reduction in H3K9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression.
In contrast, siRNA (small interfering RNA) knockdown operates at the post-transcriptional level, targeting the G9a mRNA for degradation[4][5][6]. A synthetic siRNA duplex, designed to be complementary to a specific sequence within the G9a mRNA, is introduced into the cell. This duplex is then incorporated into the RNA-induced silencing complex (RISC), which utilizes the siRNA as a guide to identify and cleave the target G9a mRNA[4][7]. This process effectively prevents the translation of the G9a protein, leading to a reduction in its overall levels within the cell.
Specificity and Off-Target Effects: A Double-Edged Sword
Both A-366 and siRNA are powerful tools, but their specificity is a critical consideration. A-366 exhibits high selectivity for G9a and GLP, with over 1000-fold greater potency against these enzymes compared to 21 other methyltransferases[1]. However, as with any small molecule inhibitor, off-target effects can occur. For instance, A-366 has been shown to have a high affinity for the human histamine H3 receptor[1]. This necessitates careful consideration and appropriate control experiments to distinguish G9a-specific effects from potential off-target pharmacology.
siRNA, in theory, offers high specificity due to its sequence-dependent targeting. However, off-target effects are a well-documented phenomenon in RNA interference[4][7][8][9][10][11]. These can arise from the siRNA guide strand having partial complementarity to unintended mRNAs, leading to their unintended degradation or translational repression[4][7][8][11]. The seed region (nucleotides 2-8) of the siRNA is particularly important in mediating these off-target effects[4][11]. The concentration of siRNA used is a critical factor, with lower concentrations generally reducing off-target effects[8]. Chemical modifications to the siRNA duplex can also mitigate these unintended consequences[9].
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative parameters for A-366 and provides a qualitative comparison for siRNA knockdown of G9a. Direct head-to-head quantitative comparisons in the same cellular context are limited in the publicly available literature.
| Parameter | A-366 | siRNA Knockdown of G9a |
| Target | G9a/GLP enzymatic activity | G9a mRNA |
| Mechanism | Peptide-competitive inhibition of methyltransferase activity | RNA-induced silencing complex (RISC)-mediated mRNA cleavage |
| IC50 (in vitro) | G9a: ~3.3 nM, GLP: ~38 nM[1] | Not Applicable |
| Cellular EC50 | ~300 nM for reduction of H3K9me2 in PC-3 cells[1] | Varies depending on cell type, siRNA sequence, and transfection efficiency |
| Primary Off-Targets | Histamine H3 receptor[1] | mRNAs with partial sequence complementarity, particularly in the 3' UTR[4][8] |
| Mitigation of Off-Targets | Use of appropriate controls, dose-response studies | Lowering siRNA concentration, chemical modifications, using multiple siRNAs targeting different regions of the same mRNA[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the application of A-366 and siRNA for G9a inhibition in a cell culture setting.
A-366 Treatment Protocol
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of A-366 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for the desired effect with minimal cytotoxicity.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of A-366 or a vehicle control (e.g., DMSO at the same final concentration as the highest A-366 treatment).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific cellular process being investigated and the turnover rate of H3K9me2.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess H3K9me2 levels and G9a protein expression, RT-qPCR for target gene expression, or cell viability assays.
siRNA Transfection Protocol
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 60-80% at the time of transfection[12]. Healthy, subconfluent cells are crucial for successful transfection[12].
-
siRNA and Transfection Reagent Preparation:
-
Solution A: Dilute the G9a-targeting siRNA duplex (and a non-targeting control siRNA) in serum-free, antibiotic-free medium[12]. The final siRNA concentration should be optimized, typically in the range of 5-100 nM[13].
-
Solution B: Dilute the chosen transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free, antibiotic-free medium[12][14].
-
-
Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes[12].
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time to achieve maximal protein knockdown should be determined experimentally.
-
Analysis: Harvest the cells for analysis. It is recommended to assess G9a mRNA levels by RT-qPCR (typically at 24-48 hours post-transfection) and G9a protein levels by Western blotting (typically at 48-72 hours post-transfection) to confirm successful knockdown.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Mechanisms of G9a inhibition by A-366 and siRNA knockdown.
Caption: Generalized experimental workflow for G9a inhibition studies.
Conclusion: Choosing the Right Tool for the Job
The choice between A-366 and siRNA knockdown of G9a depends heavily on the specific research question and experimental context.
A-366 is advantageous for:
-
Rapid and reversible inhibition: As a small molecule, its effects can be observed relatively quickly and can be washed out, allowing for studies on the temporal dynamics of G9a function.
-
Investigating enzymatic activity: It directly targets the catalytic function of G9a, making it ideal for studies focused on the consequences of inhibiting its methyltransferase activity.
-
In vivo studies: A-366 has been used in animal models, offering a viable option for studying the systemic effects of G9a inhibition[15].
siRNA knockdown is well-suited for:
-
High target specificity (when optimized): By targeting a unique mRNA sequence, siRNA can achieve a high degree of specificity for G9a, especially when using validated sequences and appropriate concentrations.
-
Studying the role of the G9a protein scaffold: Knockdown removes the entire protein, which can be important if G9a has non-catalytic functions or interacts with other proteins in a way that is independent of its methyltransferase activity.
-
Long-term studies: Stable expression of short hairpin RNAs (shRNAs), which are processed into siRNAs, can achieve long-term, stable knockdown of G9a.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
- 3. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. mdpi.com [mdpi.com]
- 12. scbt.com [scbt.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. genscript.com [genscript.com]
- 15. In vivo administration of G9a inhibitor A366 decreases osteogenic potential of bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Distinction: 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine is Not a GLP-1 Inhibitor
A thorough review of the scientific literature reveals a critical distinction that must be clarified for researchers in drug discovery and development: 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine , also known as A-366, is a potent and selective inhibitor of the lysine methyltransferase G9a and is not associated with the inhibition of the Glucagon-Like Peptide-1 (GLP-1) receptor.[1][2] This guide will, therefore, pivot to provide a comprehensive framework for the evaluation and comparison of true GLP-1 receptor inhibitors, a class of therapeutics of immense interest for the treatment of type 2 diabetes and obesity.[3]
GLP-1 receptor agonists, rather than inhibitors, are the therapeutically relevant class of drugs that mimic the action of the endogenous incretin hormone GLP-1.[4][5] These agonists bind to the GLP-1 receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular events that lead to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.[4][5]
This guide will furnish researchers with the necessary details to compare the performance of various GLP-1 receptor agonists, focusing on experimental data presentation, detailed protocols for key experiments, and visualization of the underlying biological pathways and experimental workflows.
Comparative Efficacy of GLP-1 Receptor Agonists
The comparative assessment of GLP-1 receptor agonists hinges on a battery of in vitro and in vivo experiments designed to quantify their binding affinity, potency in signaling assays, and overall physiological effects. The following table summarizes key quantitative parameters for hypothetical and established GLP-1 receptor agonists.
| Compound | Target | Binding Affinity (Ki, nM) | cAMP Production (EC50, nM) | β-arrestin Recruitment (EC50, nM) | In vivo Glucose Lowering (ED50, mg/kg) |
| Orforglipron | Human GLP-1R | 1 | Low intrinsic efficacy | Negligible | Low occupancy yields full response |
| Semaglutide | Human GLP-1R | Data not readily available in provided snippets | Potent agonist | Potent agonist | Established clinical efficacy |
| Liraglutide | Human GLP-1R | Data not readily available in provided snippets | Potent agonist | Potent agonist | Established clinical efficacy |
| Exendin-4 | Human GLP-1R | High affinity | Potent agonist | Potent agonist | Pre-clinical and clinical data available |
Note: Specific quantitative data for all parameters for all compounds were not consistently available in the provided search results. The table illustrates the types of data required for a comprehensive comparison. Orforglipron, a nonpeptide agonist, demonstrates high-affinity binding to the human GLP-1 receptor with a Ki of 1 nM.[6] It exhibits low intrinsic efficacy for effector activation and minimal β-arrestin recruitment.[6] In vivo studies show that low receptor occupancy by orforglipron is sufficient for a full biological response.[6]
Experimental Protocols
Detailed and standardized experimental protocols are paramount for generating reproducible and comparable data. Below are methodologies for key assays used in the characterization of GLP-1 receptor agonists.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the GLP-1 receptor.
Protocol:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human GLP-1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Competition Binding: A fixed concentration of a radiolabeled GLP-1 receptor ligand (e.g., [125I]GLP-1(7-36)NH2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Washing: The reaction is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1 receptor signaling pathway.
Protocol:
-
Cell Seeding: HEK293 cells expressing the human GLP-1 receptor are seeded into 96-well plates and incubated overnight.[7]
-
Compound Treatment: The culture medium is replaced with assay medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound.
-
Incubation: The cells are incubated for a specified period (e.g., 30 minutes) at 37°C to allow for cAMP production.[7]
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of cAMP produced is plotted against the logarithm of the test compound concentration. The EC50 (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression analysis.
In Vivo Oral Glucose Tolerance Test (OGTT)
This in vivo assay assesses the effect of a test compound on glucose metabolism in an animal model.
Protocol:
-
Animal Acclimation and Fasting: Rodents (e.g., mice or rats) are acclimated to the experimental conditions and then fasted overnight.
-
Compound Administration: The test compound or vehicle is administered orally or via subcutaneous injection.
-
Glucose Challenge: After a specified time, a bolus of glucose is administered orally.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration versus time is calculated for each treatment group. A statistically significant reduction in the AUC in the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.
Caption: GLP-1 Receptor Signaling Pathway.
The binding of a GLP-1 agonist to its receptor activates a cascade of intracellular events, primarily through the Gs protein-adenylate cyclase pathway, leading to increased cAMP levels.[8] This, in turn, activates Protein Kinase A (PKA) and Epac2, which potentiate glucose-dependent insulin secretion.[9]
Caption: Experimental Workflow for GLP-1 Agonist Evaluation.
The evaluation of a potential GLP-1 receptor agonist follows a hierarchical workflow, starting with in vitro characterization of binding and functional activity, followed by in vivo studies to assess physiological effects on glucose metabolism and body weight.
References
- 1. 5'-Methoxy-6'-[3-(1-pyrrolidinyl)propoxy]spiro[cyclobutane-1,3'-[3H]indol]-2'-amine | 1527503-11-2 [chemicalbook.com]
- 2. 1527503-11-2|5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine|BLD Pharm [bldpharm.com]
- 3. GLP-1 Agonists: Wonder Drugs of the 21st Century? < Yale School of Medicine [medicine.yale.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
The following document provides essential safety and logistical information for the proper disposal of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (CAS No. 1527503-11-2). Adherence to these procedures is critical to ensure personnel safety and environmental protection, particularly due to the compound's high aquatic toxicity.
Hazard Identification and Safety Data
This compound is classified as hazardous, with specific warnings regarding its environmental impact. All personnel handling this chemical must be familiar with its Safety Data Sheet (SDS).
| Identifier | Information |
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H400: Very toxic to aquatic life.[1] H410: Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Incompatibilities | Strong oxidizing agents.[1] |
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following personal protective equipment is used to minimize exposure:
-
Hand Protection: Wear unlined, chemical-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are inspected for integrity before each use.
-
Eye/Face Protection: Use safety glasses with side-shields or tightly fitting chemical safety goggles. A face shield should be worn if there is a risk of splashing.[2]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant coveralls or an apron may be necessary.[3]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are generated, respiratory protection may be required.
On-Site Waste Management and Disposal Protocol
Direct disposal of this chemical into the sanitary sewer or general trash is strictly prohibited due to its high aquatic toxicity.[1] The only approved method of disposal is through a licensed hazardous waste management service. The following protocol outlines the steps for preparing the waste for collection.
Experimental Protocol: Waste Segregation and Containment
-
Designate a Waste Container:
-
Segregate the Waste:
-
This chemical waste must be collected separately. Do not mix with other waste streams, especially strong oxidizing agents, to prevent hazardous reactions.[1]
-
Collect solid and liquid waste in separate containers if possible.
-
-
Label the Waste Container:
-
The moment waste is first added, affix a "Hazardous Waste" label to the container.[5][6]
-
The label must include the following information in English, without abbreviations or chemical formulas[5]:
-
Full Chemical Name: "5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine" and any other constituents with their estimated percentages.[7]
-
Hazard Characteristics: Clearly indicate the primary hazard by checking the "Toxic" and "Environmental Hazard" boxes.[5]
-
Generator Information: Name of the principal investigator, laboratory/room number, and contact information.[7]
-
-
Store the Waste Container:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be secure, away from drains, and have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Ensure the container is kept closed at all times except when adding waste.[4]
-
-
Arrange for Disposal:
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. download.basf.com [download.basf.com]
- 3. youtube.com [youtube.com]
- 4. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. Chemical Waste Disposal and Labeling - Environmental Health and Safety [umaryland.edu]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. cws.auburn.edu [cws.auburn.edu]
Personal protective equipment for handling 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of the novel research compound 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine. Given the limited availability of a comprehensive Safety Data Sheet (SDS), these guidelines are based on available hazard information and best practices for handling analogous chemical structures, such as spiroindoline and pyrrolidine derivatives.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary known hazard associated with this compound is H302: Harmful if swallowed [1]. A "Warning" signal word is indicated[1]. Due to the novel nature of this molecule, it is prudent to treat it as potentially hazardous upon skin contact, eye contact, or inhalation. The precautionary statement P280 explicitly requires the use of protective gloves, clothing, eye, and face protection[1].
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes of the compound, which could cause serious eye irritation as indicated by precautionary statement P305+P351+P338[1]. A face shield offers a broader range of protection. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Given the heterocyclic amine nature of the compound, nitrile or neoprene gloves are recommended for their chemical resistance. Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Body Protection | A buttoned lab coat and chemical-resistant apron. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood. | To minimize the risk of inhaling aerosols or fine particles of the compound. If work outside a fume hood is unavoidable, a risk assessment should be performed to determine the appropriate respiratory protection. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling
Caption: Workflow for safe handling of the spiroindoline compound.
Experimental Protocol:
-
Area Preparation: Designate a specific area within a certified chemical fume hood for handling the compound. Ensure the area is clean and uncluttered.
-
PPE Donning: Before entering the designated area, don all required PPE as specified in Table 1.
-
Material Assembly: Gather all necessary laboratory equipment, solvents, and other reagents.
-
Compound Handling:
-
Perform all manipulations, including weighing and solution preparation, within the chemical fume hood to minimize inhalation exposure.
-
Use caution to avoid generating dust or aerosols.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and glassware that has come into contact with the compound using an appropriate solvent.
-
Clean the work surface within the fume hood.
-
-
Waste Disposal: Segregate and dispose of all waste materials according to the disposal plan outlined in Section 3.
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use PPE in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated amine compound, specific waste streams should be utilized.
Table 2: Waste Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for non-halogenated solid chemical waste. | Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips). The container should be clearly labeled with the chemical name and hazard information. |
| Liquid Waste | Labeled, sealed container for non-halogenated liquid chemical waste. | Collect all liquid waste, including reaction mixtures and solvent rinses. Do not mix with halogenated solvent waste. |
| Contaminated PPE | Designated, sealed bag for chemically contaminated PPE. | All disposable PPE (gloves, apron, etc.) that has come into contact with the compound should be collected in a separate, clearly marked waste bag. |
| Empty Containers | Original container or a clean, empty container. | The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid waste. The rinsed container can then be disposed of according to institutional guidelines for empty chemical containers. |
Waste Disposal Logical Flow
Caption: Logical flow for the disposal of waste generated from handling the compound.
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials suitable for non-halogenated organic compounds.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine. Always consult your institution's specific safety guidelines and chemical hygiene plan.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
